HexarelinAcetate
Description
Contextualization within the Growth Hormone Secretagogue (GHS) Peptide Family
Hexarelin (B1671829) is classified as a Growth Hormone Secretagogue (GHS), a class of compounds that stimulate the secretion of growth hormone. wikipedia.org These secretagogues primarily function through two distinct receptor pathways: the Growth Hormone-Releasing Hormone receptor (GHRH-R) and the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. wikipedia.org
Hexarelin belongs to the family of peptides that act as agonists for the GHSR. wikipedia.orgwikipedia.org It is a structural analog of GHRP-6, developed to exhibit greater chemical stability and potency. particlepeptides.comresearchgate.net Its amino acid sequence is His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2. particlepeptides.comelementsarms.com This unique structure allows it to effectively mimic the action of ghrelin, the natural endogenous ligand for the GHSR, thereby inducing a strong GH release from the pituitary gland. medisearch.iocorepeptides.com Unlike compounds that mimic GHRH, Hexarelin and its counterparts like GHRP-2 and Ipamorelin represent a distinct pathway for modulating GH secretion. wikipedia.org
| Receptor Target | Class | Examples |
|---|---|---|
| Ghrelin/Growth Hormone Secretagogue Receptor (GHSR) | Peptidyl Agonists | Ghrelin, Hexarelin (Examorelin), GHRP-6, GHRP-2, Ipamorelin wikipedia.org |
| Growth Hormone-Releasing Hormone Receptor (GHRH-R) | GHRH Analogs | Sermorelin, Tesamorelin, CJC-1295 wikipedia.org |
Historical Trajectory of Hexarelin Research and its Significance
The scientific journey leading to Hexarelin began in the 1970s with the discovery of met-enkephalin (B1676343) derivatives that could stimulate GH release. medicalantiaging.com This foundational work paved the way for the development of the first generation of Growth Hormone-Releasing Peptides (GHRPs), including GHRP-6. Hexarelin, also known as Examorelin, was subsequently synthesized in the 1990s as a more potent and stable analog of GHRP-6. wikipedia.orgparticlepeptides.comelementsarms.com
Its significance in the research field was quickly established due to its robust and dose-dependent GH-releasing activity, considered among the most potent of the peptidyl GHSs. onlytest.orgnih.gov This potency led to clinical investigations, with Hexarelin reaching Phase II clinical trials for evaluating its utility in conditions such as growth hormone deficiency and congestive heart failure. wikipedia.org Although it was never commercially marketed, its journey through clinical research underscored its powerful biological effects and established it as a critical tool for studying the regulation of GH secretion and the function of the GHSR. wikipedia.org
Evolution of Research Paradigms: Beyond Somatotropic Functions of Hexarelin Acetate (B1210297)
Initial academic focus on Hexarelin was predominantly centered on its somatotropic function—the stimulation of GH release. nih.gov However, a paradigm shift occurred as researchers discovered that Hexarelin's effects were not exclusively mediated by GH. Studies began to reveal direct actions on various peripheral tissues, independent of the growth hormone axis. nih.gov
This evolution was largely driven by the identification of GHS receptors in tissues outside of the brain and pituitary, most notably in the cardiovascular system. nih.govnih.gov Research has demonstrated that Hexarelin can bind to specific cardiac receptors, including GHSR-1a and CD36, to exert direct cardioprotective effects. nih.gov These findings have opened a significant new avenue of investigation, with numerous studies reporting that Hexarelin can improve cardiac function, such as left ventricular ejection fraction (LVEF), without significantly altering systemic vascular resistance. medicalantiaging.comnih.gov
Beyond its cardiovascular implications, the research paradigm has continued to broaden, exploring Hexarelin's potential roles in other non-somatotropic functions. medicalantiaging.com Investigations have highlighted its ability to modulate lipid metabolism, offer protection in models of acute kidney injury, and exert anti-inflammatory and anti-fibrotic effects in tissues like the heart and lungs. medicalantiaging.comnih.govresearchgate.net This expanded focus suggests that Hexarelin's biological activities are far more diverse than originally conceived, involving complex cellular mechanisms such as the regulation of autophagy and the inhibition of apoptosis. corepeptides.compeptidesciences.com
| Area of Research | Observed Effect in Preclinical/Clinical Studies | Key Research Finding |
|---|---|---|
| Cardiology | Cardioprotection | Improves left ventricular ejection fraction (LVEF) and cardiac output; reduces cardiac fibrosis. medicalantiaging.comnih.govoup.com |
| Cardiology | Anti-Atherosclerosis | Reduces lipid buildup in macrophages and decreases atherosclerotic lesions. medicalantiaging.com |
| Nephrology | Renal Protection | Mitigates ischemia/reperfusion-induced acute kidney injury by reducing cell apoptosis. medicalantiaging.com |
| Metabolism | Lipid Regulation | Improves glucose/insulin (B600854) intolerance and decreases plasma/liver triglycerides in insulin-resistant models. researchgate.net |
| Pulmonology | Anti-fibrotic Effects | Reduces the development of lung fibrosis in models of acute lung injury. nih.gov |
| Oncology | Antiproliferative Effects | Inhibits cell proliferation in certain breast cancer cell lines in vitro. oup.com |
Structure
2D Structure
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNMGKSNGWLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869906 | |
| Record name | Histidyl-2-methyltryptophylalanyltryptophylphenylalanyllysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Action of Hexarelin Acetate
Receptor Binding and Activation Profiles
Hexarelin (B1671829) Acetate's physiological effects are mediated through its binding to and activation of specific cell surface receptors. The primary targets identified to date are the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) and the CD36 receptor. Furthermore, evidence suggests the existence of novel receptor subtypes that may also mediate some of Hexarelin's distinct actions.
Growth Hormone Secretagogue Receptor 1a (GHS-R1a) Interactions
Hexarelin is a potent agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), a G-protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland. corepeptides.comnih.gov Its binding to this receptor mimics the action of the endogenous ligand, ghrelin, initiating a signaling cascade that results in the secretion of growth hormone. corepeptides.comlotilabs.com The interaction with GHS-R1a is fundamental to Hexarelin's role as a growth hormone secretagogue. uspeptideco.com Studies have shown that Hexarelin can upregulate the expression of its own receptor at both the pituitary and hypothalamic levels, an effect that appears to be age-dependent. nih.govkarger.com Specifically, in infant rats, Hexarelin treatment significantly increased pituitary and hypothalamic GHS-R1a mRNA levels, a response not observed in young adult rats. karger.com This upregulation of GHS-R1a expression by Hexarelin suggests a potential for modulating the sensitivity of the GH axis to stimulation. karger.com The positive inotropic effects of Hexarelin on cardiomyocytes are also mediated through GHS-R1a, and these effects can be blocked by GHS-R1a antagonists. researchgate.net
| Parameter | Observation | Reference |
|---|---|---|
| Receptor Type | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | corepeptides.comnih.gov |
| Endogenous Ligand | Ghrelin | corepeptides.comlotilabs.com |
| Effect of Hexarelin | Potent Agonist | uspeptideco.com |
| Primary Locations | Hypothalamus and Pituitary Gland | corepeptides.comnih.gov |
| Regulatory Effect | Upregulates GHS-R1a mRNA expression in an age-dependent manner | nih.govkarger.com |
CD36 Receptor Mediated Actions
Beyond its interaction with GHS-R1a, Hexarelin has been identified as a ligand for the scavenger receptor CD36. uspeptideco.comnih.govresearchgate.net This interaction is particularly significant in mediating the cardiovascular effects of Hexarelin, which are largely independent of GH secretion. nih.govresearchgate.net The binding of Hexarelin to CD36 receptors in cardiac tissue activates distinct cardioprotective mechanisms. uspeptideco.com For instance, Hexarelin's binding to CD36 has been shown to up-regulate sterol transporters and cholesterol efflux in macrophages, a process that could contribute to its anti-atherosclerotic properties. nih.govoup.com This action is associated with the transcriptional activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govmdpi.com The interaction with CD36 is more specific for Hexarelin compared to other growth hormone-releasing peptides. mdpi.com
| Parameter | Observation | Reference |
|---|---|---|
| Receptor Type | CD36 (Scavenger Receptor) | uspeptideco.comnih.govresearchgate.net |
| Primary Function | Mediates GH-independent cardiovascular effects | nih.govresearchgate.net |
| Mechanism | Activates cardioprotective pathways | uspeptideco.com |
| Downstream Effects | Upregulates sterol transporters, enhances cholesterol efflux, activates PPARγ | nih.govoup.commdpi.com |
| Specificity | Binding is more specific for Hexarelin than other GHRPs | mdpi.com |
Intracellular Signaling Cascades Modulated by Hexarelin Acetate (B1210297)
Hexarelin Acetate's physiological effects are underpinned by its ability to influence multiple intracellular signaling pathways. Some studies indicate that hexarelin can modulate the activation of different intracellular pathways, including mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), which can, in turn, indirectly affect intracellular calcium (Ca²⁺) concentrations. nih.gov Furthermore, research highlights its role in protecting cells from apoptosis by inhibiting nitric oxide synthesis and the release of reactive oxygen species (ROS), as well as modulating caspase activity. nih.gov
Intracellular calcium (Ca²⁺) is a vital second messenger that regulates a multitude of cellular functions. mdpi.com Hexarelin has been shown to influence Ca²⁺ homeostasis, particularly in cardiomyocytes. In studies using isolated adult rat ventricular myocytes, hexarelin produced a positive inotropic effect, which was associated with an increase in the amplitude of intracellular Ca²⁺ transients and the L-type Ca²⁺ current (ICa,L). nih.govbiorxiv.org This action contributes to its ability to enhance myocardial contractility. nih.gov
Furthermore, in a model of calcium paradox injury, where hearts are subjected to calcium deprivation followed by reperfusion, in vivo pretreatment with hexarelin for seven days protected the heart. researchgate.net This protective effect was attributed to the ability of cardiac myocytes to control intracellular Ca²⁺ gain and prevent cytoplasmic electrolytic unbalance, suggesting that hexarelin modifies myocardiocyte physiology to better handle calcium stress. researchgate.net
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that regulate critical cellular responses, including growth, differentiation, and stress reactions. youtube.com The MAPK family includes key members such as extracellular signal-regulated kinase (ERK) and p38. nih.gov Research has demonstrated that Hexarelin can modulate MAPK pathways, particularly in the context of cellular stress. In a study involving Neuro-2A cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, the treatment led to cell death and an up-regulation of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38). nih.gov The application of hexarelin was found to blunt this H₂O₂-induced up-regulation of MAPKs, showcasing a protective role by inhibiting these stress-activated pathways. nih.gov
| Cell Type | Condition | Effect of Hexarelin on MAPK Pathways | Outcome | Reference |
| Neuro-2A | H₂O₂-induced oxidative stress | Inhibited the phosphorylation of ERK and p38 | Neuroprotection, improved cell viability | nih.gov |
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. nih.govmdpi.com Hexarelin has been identified as an activator of this protective axis in neuronal cells. nih.govnih.gov In Neuro-2A cells subjected to oxidative stress, H₂O₂ induced a significant de-phosphorylation of Akt, which promotes the apoptotic pathway. nih.gov Treatment with hexarelin alongside H₂O₂ resulted in significantly increased Akt protein levels compared to cells treated with H₂O₂ alone, thereby mediating an anti-apoptotic action. nih.gov
Similarly, in an in vivo rat model of neonatal hypoxia-ischemia, hexarelin administration provided a neuroprotective effect. nih.gov This protective action was associated with a significant reduction in caspase-3 activity and an increased phosphorylation of both Akt and its downstream target, glycogen (B147801) synthase kinase-3β. nih.gov These findings underscore the importance of the PI3K/Akt pathway in mediating the cytoprotective effects of hexarelin. nih.govnih.gov
| Model System | Condition | Effect of Hexarelin on PI3K/Akt Axis | Outcome | Reference |
| Neuro-2A Cells | H₂O₂-induced oxidative stress | Increased p-Akt protein expression | Anti-apoptotic effect | nih.gov |
| Neonatal Rat Brain | Hypoxia-ischemia | Increased phosphorylation of Akt and GSK-3β | Neuroprotection, reduced brain damage | nih.gov |
The mammalian target of rapamycin (B549165) (mTOR) is a protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.gov It is a key component of the mTORC1 complex, which is a primary downstream effector of the PI3K/Akt signaling pathway. Activation of PI3K/Akt typically leads to the activation, not suppression, of mTORC1 signaling. mdpi.com Research demonstrates that Hexarelin activates the upstream PI3K/Akt axis, which would be expected to stimulate mTOR activity. nih.govnih.gov The current scientific literature does not provide direct evidence to suggest that Hexarelin causes a suppression of the mTOR signaling pathway.
Protein Kinase C (PKC) is a family of signaling enzymes involved in controlling the function of other proteins through phosphorylation. The activation of PKC is a key mechanism in the cardiovascular effects of Hexarelin. nih.gov In isolated rat ventricular myocytes, the inhibitory effect of hexarelin on the transient outward potassium current (Ito) was completely reversed by PKC inhibitors. Furthermore, the activation of PKC by an activator mimicked the effect of hexarelin, and the subsequent addition of hexarelin produced no further effect, indicating that the signaling is mediated through PKC activation.
This PLC/PKC pathway is also responsible for hexarelin's positive inotropic effect on cardiomyocytes. nih.gov The hexarelin-induced increase in the L-type Ca²⁺ current was abolished by a PKC inhibitor, confirming that hexarelin activates the GHS-R1a receptor, leading to a PLC/PKC signaling cascade that ultimately enhances cardiomyocyte contractility. nih.gov
In addition to its interaction with the growth hormone secretagogue receptor (GHSR), Hexarelin's mechanism of action involves the activation of other receptor systems. In cultured cardiac fibroblasts, Hexarelin was found to inhibit Angiotensin II-induced proliferation and collagen synthesis. This anti-fibrotic effect was mediated through the activation of both GHSR and Adenosine A2R receptors. The inhibitory action of hexarelin on DNA synthesis in these cells was abolished by a specific Adenosine A2R antagonist, 3,7-dimethyl-l-propargylxanthine (DMPX), but not by an A1R antagonist. This indicates a functional interaction with the A2R receptor subtype is crucial for some of Hexarelin's cardiovascular effects.
Neuroendocrine System Interactions of Hexarelin Acetate
Hexarelin acetate, a synthetic hexapeptide, exerts significant influence over the neuroendocrine system, primarily through its potent secretagogue activity on the pituitary gland. Its mechanisms of action extend beyond simple growth hormone (GH) release, involving complex interactions within the hypothalamic-pituitary axis, interplay with the endogenous ghrelin system, and modulation of other neuropeptide systems. These interactions underscore the multifaceted neuroendocrine profile of this compound.
Hypothalamic-Pituitary Axis Modulation
Hexarelin acetate's primary effects are centered on the modulation of the hypothalamic-pituitary axis, the critical regulatory pathway for growth hormone secretion. It acts on specific receptors at both the hypothalamic and pituitary levels to stimulate the release of GH. nih.gov This dual-site action contributes to its potent efficacy. The integrity of the connections between the hypothalamus and the pituitary is crucial for Hexarelin to exert its full growth hormone-releasing potential. nih.gov Furthermore, Hexarelin has been shown to stimulate the hypothalamo-pituitary-adrenal (HPA) axis, likely through the stimulation of arginine vasopressin (AVP) release rather than corticotropin-releasing hormone (CRH). nih.gov
A hallmark of Hexarelin acetate's activity is its synergistic interaction with Growth Hormone-Releasing Hormone (GHRH). When administered concurrently, Hexarelin and GHRH produce a growth hormone response that is significantly greater than the additive effects of each compound given alone. nih.govnih.gov This synergy suggests that they act through at least partially different mechanisms to stimulate GH secretion. Research has shown that the peak GH secretion rate following the co-administration of Hexarelin and GHRH is significantly greater than the arithmetic sum of the responses to their individual administration. nih.gov However, this synergistic property may be diminished upon repeated administration. nih.gov
Table 1: Peak Growth Hormone (GH) Secretion Rates (Mean ± SEM)
| Treatment | Peak GH Secretion Rate (mU/l) |
| Hexarelin | > GHRH-(1-29)-NH2 |
| Hexarelin + GHRH-(1-29)-NH2 | Greatest response |
Note: Data derived from studies demonstrating the synergistic effects of Hexarelin and GHRH. nih.gov
Somatostatin (B550006) is a key inhibitory hormone that negatively regulates the secretion of growth hormone. Hexarelin acetate has demonstrated a notable resistance to the inhibitory effects of somatostatin, particularly when compared to GHRH. nih.govresearchgate.net While somatostatin can completely abolish the GH response to GHRH, it only blunts the response to Hexarelin. nih.gov This suggests that Hexarelin may act to antagonize somatostatin's inhibitory tone, either at the hypothalamic or pituitary level. researchgate.net The combination of Hexarelin and GHRH can induce a potent GH release even in the presence of a high-dose somatostatin infusion. nih.gov Furthermore, the withdrawal of a somatostatin infusion enhances the GH response to Hexarelin, which may be due to a simultaneous release of endogenous GHRH that then acts synergistically with Hexarelin. nih.gov
The pituitary's responsiveness to Hexarelin acetate is not static throughout life but exhibits significant age-dependent variations. The growth hormone response to Hexarelin is present in prepubertal children, increases dramatically during puberty, remains high in young adults, and then declines in the elderly to levels similar to those seen in prepubertal children. nih.gov In contrast, the prolactin-releasing activity of Hexarelin does not show significant age-related changes. nih.gov The ACTH response to Hexarelin also varies with age, being enhanced during puberty and showing a trend towards a further increase in the elderly compared to young adults. nih.gov
Table 2: Age-Related Variations in Hormonal Responses to Hexarelin (Area Under the Curve, Mean ± SEM)
| Age Group | GH Response (μg·min/L) | PRL Response (μg·min/L) | ACTH Response (pg·min/mL) |
| Prepubertal Children | 769.5 ± 122.2 | 512.1 ± 88.0 | 1356.6 ± 204.9 |
| Pubertal Children | 1960.2 ± 283.5 | 584.0 ± 106.0 | 2253.5 ± 242.8 |
| Young Adults | 1829.7 ± 243.1 | 554.9 ± 56.0 | 1258.1 ± 141.2 |
| Elderly | 951.1 ± 232.9 | 523.9 ± 59.6 | 1786.5 ± 340.1 |
Note: Data from a study investigating the age-dependent effects of Hexarelin administration. nih.gov
Interplay with the Endogenous Ghrelin System
Hexarelin is a synthetic agonist for the growth hormone secretagogue receptor 1a (GHSR-1a), which is also the endogenous receptor for ghrelin. pan.krakow.pl This shared receptor explains their similar activities in stimulating GH release. Ghrelin, often referred to as the "hunger hormone," also plays a significant role in regulating energy balance. The interaction of Hexarelin with the ghrelin receptor highlights its integration into the broader physiological network that governs both growth and metabolism. While both Hexarelin and ghrelin act on the same receptor, they can have different effects on other physiological processes, such as sleep. For instance, unlike ghrelin, which promotes slow-wave sleep, Hexarelin has been found to decrease it. nih.gov
Modulation of the Met-Enkephalin (B1676343) System
Recent research has uncovered an interaction between Hexarelin and the endogenous opioid system, specifically the Met-enkephalin system. pan.krakow.pl Met-enkephalin is an opioid peptide that plays a role in mitigating the stress response by modulating the hypothalamo-pituitary-adrenal axis. pan.krakow.pl A study in young lambs demonstrated that Hexarelin administration alone led to a decrease in cortisol levels, as well as reduced Met-enkephalin synthesis, release, and receptor binding in the hypothalamus. pan.krakow.pl When administered prior to a stressor (isolation), Hexarelin was found to potentiate the responses of opioid parameters to the stress. pan.krakow.pl These findings suggest that Hexarelin interacts with the Met-enkephalin system to modulate the stress response at both central and peripheral levels. pan.krakow.pl
Preclinical Physiological Effects of Hexarelin Acetate
Cardiovascular System Research
Hexarelin (B1671829) exhibits a range of cardiovascular effects that appear to be independent of its ability to stimulate growth hormone secretion. utahstories.com The presence of specific binding sites for hexarelin, such as the growth hormone secretagogue receptor (GHSR-1a) and the CD36 receptor, in cardiac and vascular tissues suggests direct cardiovascular actions. nih.govahajournals.org Research indicates that hexarelin's interaction with these receptors can initiate signaling cascades that influence cardiac function, myocardial structure, and vascular homeostasis. nih.gov
Ischemia/reperfusion (I/R) injury is a significant contributor to myocardial damage following events like a heart attack. nih.gov Preclinical studies have demonstrated that hexarelin acetate (B1210297) confers cardioprotection in models of I/R injury. nih.gov In rat hearts subjected to I/R, hexarelin treatment has been shown to improve the recovery of left ventricular pressure and reduce the increase in coronary resistance. nih.gov The protective mechanisms are multifaceted, involving the inhibition of cardiomyocyte apoptosis (programmed cell death) and the promotion of cell survival. nih.gov One identified pathway involves the modification of mitogen-activated protein kinase (MAPK) signaling. researchgate.net Furthermore, research in rat models indicates that hexarelin can protect cardiomyocytes from I/R injury by modulating the interleukin-1 (IL-1) signaling pathway through the activation of cardiac GHSR-1a receptors. medisearch.io These GH-independent actions highlight a direct protective effect on the heart muscle during the critical phase of reperfusion following an ischemic event. ahajournals.org
Table 1: Effects of Hexarelin on Ischemia/Reperfusion Injury in Animal Models
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Isolated Perfused Rat Hearts | Reduced infarct size; Protection partly abolished by a protein kinase C inhibitor. | nih.gov |
| GH-deficient Rats | Pronounced protective effect against ischemic and post-ischemic ventricular dysfunction. | nih.gov |
| Zucker Rats | Counteracted ischemic heart damage; Improved recovery of left ventricular developed pressure. | nih.gov |
| Male Sprague Dawley Rats | Improved cardiac systolic function, decreased malondialdehyde production, and increased the number of surviving cardiomyocytes after I/R. | medisearch.io |
In experimental models of myocardial infarction (MI), hexarelin acetate has demonstrated significant cardioprotective and regenerative effects. nih.govresearchgate.net Studies using mouse models of MI have shown that hexarelin treatment preserves cardiac function and attenuates adverse remodeling. nih.govresearchgate.net
In a mouse model of MI induced by ligation of the left descending coronary artery, hexarelin administration resulted in a significant improvement in ejection fraction compared to a vehicle group at both 24 hours and 21 days post-MI. researchgate.net Specifically, at 21 days, the ejection fraction in the hexarelin-treated group was 49% versus 36% in the vehicle group. researchgate.net Similarly, in a rat model of experimental MI, hexarelin treatment for two weeks led to increased stroke volume, cardiac output, and a decrease in total peripheral resistance, comparable to the effects of exogenous growth hormone. oup.com
Furthermore, in ghrelin knockout mice, hexarelin treatment post-MI resulted in better heart function compared to ghrelin treatment, with a significantly greater percent fractional shortening. oup.com These findings suggest that hexarelin can improve hemodynamic parameters and preserve systolic function in the aftermath of a myocardial infarction. oup.comoup.com The beneficial effects are also associated with a reduction in markers of cardiomyocyte injury, such as troponin-I, and a decrease in inflammatory cytokines like IL-1β and TNF-α. nih.govresearchgate.net
Table 2: Hemodynamic and Functional Outcomes of Hexarelin Treatment in Myocardial Infarction Models
| Animal Model | Duration of Treatment | Key Outcomes | Reference |
|---|---|---|---|
| C57BL/6J Mice | 21 days | Improved ejection fraction (49% vs 36% in vehicle); Decreased LV mass. | researchgate.net |
| Male Sprague Dawley Rats | 2 weeks | Increased stroke volume and cardiac output; Decreased total peripheral resistance. | oup.com |
| Ghrelin Knockout Mice | 2 weeks | Smaller left ventricular end-diastolic dimension; Greater percent fractional shortening. | oup.com |
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins like collagen, is a key contributor to pathological cardiac remodeling. physiology.org Preclinical research has identified hexarelin acetate as a potential agent for mitigating cardiac fibrosis. physiology.orgnih.gov In spontaneously hypertensive rats, a model of hypertensive heart disease, chronic hexarelin treatment for five weeks significantly reduced cardiac fibrosis. physiology.org This was evidenced by a decrease in both interstitial and perivascular myocardial collagen deposition and a reduction in myocardial hydroxyproline content, a marker of collagen levels. nih.govphysiology.org
The anti-fibrotic effects of hexarelin appear to be mediated through the regulation of collagen turnover. nih.gov Studies have shown that hexarelin can decrease the expression of collagen I and collagen III while increasing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes responsible for degrading collagen. physiology.orgnih.gov Concurrently, hexarelin has been observed to decrease the expression of tissue inhibitor of metalloproteinase (TIMP)-1, a natural inhibitor of MMPs. researchgate.net In a mouse model of myocardial infarction, hexarelin treatment led to a significant decrease in interstitial collagen and collagen concentration, which was associated with a reduction in the expression of transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, and an increase in the collagen-degrading enzyme MMP-13. nih.govresearchgate.netnih.gov
Pathological ventricular remodeling following cardiac injury, such as myocardial infarction or pressure overload, involves changes in the size, shape, and function of the heart, often leading to heart failure. nih.gov Hexarelin acetate has been shown to favorably influence this process in preclinical models. nih.govresearchgate.net
In a mouse model of MI, chronic hexarelin treatment resulted in a significant decrease in left ventricular (LV) mass, indicating an attenuation of hypertrophy. nih.govresearchgate.net This was accompanied by an improvement in LV function. nih.gov The mechanisms underlying these benefits include the suppression of neurohormonal activation and the inhibition of cardiomyocyte apoptosis. nih.gov Furthermore, hexarelin has been found to counteract hypertrophy by stimulating autophagy, a cellular process of degradation and recycling of damaged components, in cardiomyocytes. nuvamedacademy.compeptidesciences.com This effect is linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth. nuvamedacademy.com By mitigating fibrosis, reducing cardiomyocyte death, and preventing hypertrophy, hexarelin helps to preserve the heart's structure and function, thereby preventing adverse ventricular remodeling. nih.govnih.gov
Atherosclerosis, the hardening and narrowing of arteries due to plaque buildup, is a major underlying cause of cardiovascular disease. medisearch.ionih.gov Preclinical studies suggest that hexarelin acetate may have a protective role against the development of atherosclerosis. medisearch.ionih.gov In apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, treatment with hexarelin for three months attenuated the formation of atherosclerotic plaques and neointima. nih.gov
The anti-atherosclerotic effects of hexarelin are associated with improvements in lipid profiles and modulation of macrophage function. nih.gov In the ApoE-/- mouse model, hexarelin treatment led to a decrease in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c). nih.gov Furthermore, hexarelin was found to suppress the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, a critical step in the formation of foam cells and atherosclerotic plaques. nih.gov This effect is mediated, at least in part, by the inhibition of the LOX-1-NF-κB signaling pathway in macrophages. nih.gov Hexarelin has also been shown to enhance the expression of ATP-binding cassette transporters A1 and G1, which are involved in cholesterol efflux from macrophages, through a pathway involving the CD36 receptor and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netoup.com
Cardioprotective Mechanisms in Experimental Models of Cardiac Insult
Inhibition of Cardiomyocyte and Endothelial Cell Apoptosis
Hexarelin acetate has demonstrated significant anti-apoptotic effects in preclinical models, suggesting a protective role for cardiac and vascular cells. In studies involving neonatal rat cardiomyocytes, treatment with hexarelin was found to significantly decrease apoptosis and DNA fragmentation induced by angiotensin II, a neurohormonal factor implicated in heart failure. nih.govphysiology.org This intervention also led to an increase in myocyte viability. nih.govphysiology.org The underlying mechanisms for this protective effect appear to involve the modulation of key apoptotic regulatory proteins. Specifically, hexarelin has been shown to inhibit the increased caspase-3 activity and Bax expression prompted by angiotensin II, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2. nih.govphysiology.org
Table 1: Effects of Hexarelin on Apoptotic Markers in Cardiomyocytes
| Experimental Model | Inducing Agent | Effect of Hexarelin | Key Findings |
|---|---|---|---|
| Neonatal Rat Cardiomyocytes | Angiotensin II | Decreased Apoptosis | Inhibited caspase-3 activity and Bax expression; Increased Bcl-2 expression. nih.govphysiology.org |
| H9c2 Cardiomyocytes & Endothelial Cells | Doxorubicin | Inhibited Apoptosis | Promoted cell survival. nih.gov |
Reduction of Oxidative Stress in Cardiac Tissue
Preclinical studies suggest that hexarelin acetate may help mitigate oxidative stress in cardiac tissue, particularly in the context of ischemia-reperfusion injury. parkmagazineny.com While direct measurements of oxidative stress markers are not extensively detailed in all studies, the functional improvements observed in models of cardiac stress imply a role in combating oxidative damage. For instance, in diabetic cardiomyocytes, which are susceptible to increased oxidative stress, hexarelin treatment has been shown to restore the density of the transient outward potassium current (Ito). nih.gov The restoration of this current may be linked to an improvement in the antioxidant function within these cells. nih.gov
Furthermore, in models of hypoxic-ischemic injury, hexarelin has been observed to mitigate apoptosis induced by oxidative stress. utahstories.com This suggests that the peptide may interfere with the cellular pathways that are activated by reactive oxygen species, thereby protecting the cardiac cells from damage. utahstories.comparkmagazineny.com The ability of hexarelin to preserve myocardial function and cell viability under conditions known to generate high levels of oxidative stress points towards its potential as a cardioprotective agent that can bolster the heart's resilience against oxidative damage. utahstories.comnih.gov
Improvement of Cardiomyocyte Function in Diabetic Conditions
Hexarelin acetate has shown promise in ameliorating the cellular dysfunction characteristic of diabetic cardiomyopathy. In a streptozotocin (B1681764) (STZ)-induced diabetic rat model, in vivo treatment with hexarelin for two weeks led to significant improvements in the function of isolated cardiomyocytes. nih.govnih.gov Diabetic cardiomyocytes typically exhibit reduced cell contraction and relaxation, which is paralleled by a depression in the rise and fall of intracellular calcium transients. nih.govnih.gov Hexarelin treatment was found to reverse these changes, restoring both the mechanical and calcium-handling properties of the cells. nih.govnih.gov
The electrophysiological abnormalities seen in diabetic cardiomyocytes, such as a prolonged action potential duration and an increased transient outward potassium current (Ito) density, were also normalized by hexarelin treatment. nih.govnih.gov These functional improvements are associated with anti-apoptotic effects, as evidenced by favorable changes in the expression of Bax, Bcl-2, caspase-3, and caspase-9. nih.govnih.gov Furthermore, hexarelin treatment was observed to upregulate the expression of the growth hormone secretagogue receptor (GHS-R) in the ventricular myocardium of both diabetic and control rats, suggesting that an enhancement of this signaling pathway may contribute to the beneficial effects. nih.gov These findings indicate that hexarelin can improve cardiomyocyte function in diabetic conditions through the recovery of potassium currents, restoration of intracellular calcium homeostasis, and activation of anti-apoptotic signaling pathways. nih.govnih.gov
Table 2: Impact of Hexarelin on Cardiomyocyte Function in a Diabetic Rat Model
| Parameter | Observation in Diabetic Cardiomyocytes | Effect of Hexarelin Treatment |
|---|---|---|
| Cell Contraction & Relaxation | Reduced | Reversed the reduction nih.govnih.gov |
| [Ca2+]i Transients | Depressed rise and fall | Reversed the depression nih.govnih.gov |
| Action Potential Duration | Increased | Normalized the duration nih.govnih.gov |
| Transient Outward K+ Current (Ito) | Increased density | Normalized the density nih.govnih.gov |
| Apoptotic Signaling Proteins | Pro-apoptotic changes | Induced anti-apoptotic changes nih.govnih.gov |
Myocardial Contractility and Hemodynamic Dynamics
Induction of Positive Inotropic Effects
Hexarelin acetate has been shown to exert a direct, positive inotropic effect on the heart, enhancing myocardial contractility. oup.com This effect appears to be independent of growth hormone release. nih.gov In studies with healthy male volunteers, acute intravenous administration of hexarelin resulted in a significant increase in Left Ventricular Ejection Fraction (LVEF), a key indicator of cardiac pumping efficiency. nih.govnih.gov The LVEF was observed to increase from a baseline of 64.0 ± 1.5% to 70.7 ± 3.0% without significant alterations in mean blood pressure or heart rate. nih.govnih.gov This effect was short-lasting, becoming significant at 15 minutes, peaking at 30 minutes, and lasting for up to 60 minutes post-administration. nih.govnih.gov
Similar positive inotropic effects have been observed in patients with coronary artery disease. nih.gov In this population, acute hexarelin administration led to a rapid increase in LVEF, cardiac output, and cardiac index, alongside a reduction in wedge pressure. nih.gov In vitro studies on isolated adult rat ventricular myocytes have further elucidated the mechanism behind this effect. Hexarelin was found to increase the amplitude of intracellular Ca2+ transients and the L-type Ca2+ current, which are critical for cardiomyocyte contraction, through a protein kinase C signaling cascade. nih.govcreative-peptides.com This direct action on cardiomyocytes contributes to the enhanced contractility of the heart muscle. nih.govcreative-peptides.com
Modulation of Coronary Perfusion Pressure
Hexarelin has a notable effect on the coronary vasculature, specifically by modulating coronary perfusion pressure. In isolated perfused rat heart models (Langendorff system), hexarelin induced a dose-dependent increase in coronary perfusion pressure. ahajournals.orgahajournals.org This vasoconstrictive response is thought to be mediated through the CD36 receptor, which is expressed on the endothelial cells of the microvasculature. ahajournals.org The effect was absent in hearts from CD36-null mice and in spontaneously hypertensive rats that are genetically deficient in CD36, providing strong evidence for the role of this receptor. ahajournals.org
The increase in coronary resistance and perfusion pressure induced by hexarelin is significant, with one study noting a maximal increase of 120% in coronary perfusion pressure at a concentration of 30 μmol/L. ahajournals.org The signaling pathways involved in this vasoconstrictive effect appear to involve protein kinase C (PKC), as inhibitors of PKC like chelerythrine and bisindolylmaleimide I partially inhibited the hexarelin-induced vasoconstriction. ahajournals.org This modulation of coronary vascular tone represents a direct and significant cardiovascular action of hexarelin. ahajournals.orgahajournals.org
Impact on Cardiac Fibroblast Biology
Hexarelin acetate has demonstrated the ability to favorably impact cardiac fibroblast biology, which is crucial in the context of cardiac remodeling and fibrosis. nih.govphysiology.org In cultured cardiac fibroblasts from neonatal rats, hexarelin was found to inhibit proliferation and collagen synthesis induced by stimuli such as angiotensin II and fetal calf serum (FCS). nih.govuni.lu This anti-fibrotic effect is significant as the abnormal growth of cardiac fibroblasts is a key contributor to the pathophysiology of cardiac hypertrophy and remodeling. nih.govphysiology.org
The mechanisms underlying these effects involve the modulation of key signaling molecules. Hexarelin was shown to reduce the angiotensin II-induced upregulation of transforming growth factor-beta (TGF-β) mRNA expression and the release of active TGF-β1 from fibroblasts. nih.govphysiology.orguni.lu TGF-β is a potent pro-fibrotic cytokine, and its inhibition is a critical step in mitigating cardiac fibrosis. nih.gov The inhibitory actions of hexarelin on cardiac fibroblast DNA and collagen synthesis appear to be mediated through the activation of both the GHS receptor and the adenosine A2 receptor. nih.govphysiology.orguni.lu By suppressing the proliferation of cardiac fibroblasts and their synthesis of collagen, hexarelin may help to attenuate the development of cardiac fibrosis. nih.govphysiology.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Hexarelin Acetate |
| Angiotensin II |
| Doxorubicin |
| Streptozotocin |
| Chelerythrine |
Inhibition of Cardiac Fibroblast Proliferation
Abnormal growth and proliferation of cardiac fibroblasts are critically involved in the pathophysiology of cardiac remodeling and hypertrophy. physiology.org Preclinical studies have demonstrated that Hexarelin can inhibit the proliferation of these cells. In a study utilizing cultured cardiac fibroblasts from neonatal rats, Angiotensin II (ANG II), a potent stimulator of cell growth, significantly increased the proliferation of these fibroblasts. uni.lu Treatment with Hexarelin was found to significantly inhibit this ANG II-induced proliferation. uni.lu
The inhibitory effect of Hexarelin on cardiac fibroblast proliferation is believed to be mediated through multiple pathways. Evidence suggests that Hexarelin's action involves the activation of both the growth hormone secretagogue receptor (GHSR) and the adenosine A2 receptor. physiology.orgnih.gov Furthermore, the anti-proliferative effect is associated with a reduction in the expression and release of Transforming Growth Factor-beta (TGF-β), a key profibrotic cytokine. physiology.orgnih.gov
| Experimental Model | Inducing Agent | Hexarelin Acetate Effect | Key Findings |
| Cultured neonatal rat cardiac fibroblasts | Angiotensin II (ANG II) | Inhibition of proliferation | Hexarelin significantly counteracted the proliferative effect of ANG II. uni.lu |
| Cultured neonatal rat cardiac fibroblasts | Fetal Calf Serum (FCS) and TGF-β1 | Inhibition of DNA synthesis | Hexarelin demonstrated a significant reduction in DNA synthesis induced by both FCS and TGF-β1. uni.lu |
Regulation of Cardiac Collagen Synthesis
Cardiac fibrosis is characterized by an excessive accumulation of collagen, which is synthesized by cardiac fibroblasts. Hexarelin has been shown to modulate this process. In spontaneously hypertensive rats, a model for hypertensive heart disease, long-term administration of Hexarelin was found to significantly decrease myocardial fibrosis. creative-peptides.com This was evidenced by a reduction in both interstitial and perivascular myocardial collagen deposition. creative-peptides.com
At the molecular level, Hexarelin treatment has been observed to decrease the mRNA and protein expression of collagen I and collagen III. creative-peptides.com The mechanism underlying this effect appears to be linked to the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are enzymes responsible for the degradation of extracellular matrix proteins, including collagen. medisearch.io Furthermore, in cultured cardiac fibroblasts, Hexarelin was shown to inhibit ANG II-induced collagen synthesis. uni.lu This effect was associated with a decrease in the expression and release of TGF-β, a potent stimulator of collagen production. physiology.org
| Experimental Model | Key Parameter Measured | Effect of Hexarelin Acetate | Associated Molecular Changes |
| Spontaneously hypertensive rats | Myocardial fibrosis | Significant decrease | Reduced interstitial and perivascular collagen deposition; decreased mRNA and protein expression of collagen I and III. creative-peptides.com |
| Cultured neonatal rat cardiac fibroblasts | Collagen synthesis | Inhibition of ANG II-induced synthesis | Reduced expression and release of TGF-β. physiology.orguni.lu |
| Cultured cardiac fibroblasts | DNA synthesis | Inhibition of TGF-β-induced synthesis | Hexarelin treatment markedly decreased DNA synthesis stimulated by TGF-β. creative-peptides.com |
Neuroprotection and Central Nervous System Research
Beyond its cardiovascular effects, Hexarelin Acetate has been explored for its potential neuroprotective properties in various experimental settings.
Anti-Apoptotic and Cell Survival Mechanisms in Neuronal Cell Lines
Apoptosis, or programmed cell death, plays a significant role in the pathophysiology of various neurodegenerative diseases. Research has indicated that Hexarelin can exert anti-apoptotic effects in neuronal cell lines. In studies using the Neuro-2A mouse neuroblastoma cell line, Hexarelin has been shown to protect against apoptosis induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂). medisearch.ionih.gov
The anti-apoptotic mechanisms of Hexarelin are multifaceted and involve the modulation of key signaling pathways. It has been demonstrated to influence the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are critical in regulating cell survival and death. nih.govnih.gov Specifically, Hexarelin has been found to increase the phosphorylation of Akt, a key pro-survival kinase. nih.gov Furthermore, Hexarelin can modulate the expression of proteins belonging to the BCL-2 family, which are central regulators of apoptosis, and can inhibit the activation of caspases, the executive enzymes of apoptosis. nih.govnih.gov
| Cell Line | Apoptotic Inducer | Effect of Hexarelin Acetate | Signaling Pathways Implicated |
| Neuro-2A (mouse neuroblastoma) | Hydrogen Peroxide (H₂O₂) | Inhibition of apoptosis, improved cell viability | Modulation of MAPK and PI3K/Akt pathways; reduced caspase-3 activation. nih.govmdpi.com |
| SH-SY5Y SOD1G93A (human neuroblastoma expressing mutated SOD1) | Hydrogen Peroxide (H₂O₂) | Protection from cytotoxicity, reduction of DNA damage | Potentiation of MAPKs and PI3K/Akt survival pathways. nih.gov |
Attenuation of Oxidative Stress in Neural Tissues
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to neuronal damage in many neurological disorders. nih.gov Preclinical studies suggest that Hexarelin may help to mitigate oxidative stress in neural tissues.
In vitro experiments have shown that Hexarelin can protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide. nih.gov This protective effect is associated with a reduction in the release of nitric oxide (NO), a molecule that can contribute to oxidative damage at high concentrations. nih.gov The ability of Hexarelin to blunt the inflammatory processes that are often associated with neurodegenerative conditions and stroke may also contribute to its antioxidant effects by modulating the release of pro-inflammatory mediators, including ROS. nih.gov
| Experimental Model | Oxidative Stressor | Effect of Hexarelin Acetate | Observed Mechanisms |
| Neuro-2A cell line | Hydrogen Peroxide (H₂O₂) | Reduced extracellular nitrite (NO₂⁻) release | Suggests a presumptive antioxidant mechanism. nih.gov |
| SH-SY5Y SOD1G93A cell line | Hydrogen Peroxide (H₂O₂) | Protection against cytotoxicity | Inhibition of apoptotic mechanisms induced by oxidative stress. nih.gov |
Mitigation of Brain Injury in Experimental Models
The potential neuroprotective effects of Hexarelin have also been investigated in in vivo models of brain injury.
Significant reductions in injury were observed in specific brain regions, including the cerebral cortex, hippocampus, and thalamus. nih.govmdpi.com This neuroprotective effect was accompanied by a significant reduction in the activity of caspase-3, a key executioner enzyme in apoptosis. nih.gov Furthermore, the protective action of Hexarelin was associated with an increased phosphorylation of Akt and glycogen (B147801) synthase kinase-3beta, indicating the involvement of the Akt signaling pathway in mediating these neuroprotective effects. nih.govoup.com
| Experimental Model | Brain Regions Protected | Reduction in Brain Damage | Associated Molecular Changes |
| Neonatal rat model of hypoxia-ischemia | Cerebral cortex, hippocampus, thalamus | 39% overall reduction | Significant reduction of caspase-3 activity; increased phosphorylation of Akt and glycogen synthase kinase-3beta. nih.gov |
Differential Modulation of Caspase Activity and Bcl-2 Family Proteins
Hexarelin acetate has demonstrated a significant capacity to modulate the intricate pathways of apoptosis, primarily through its influence on caspase activity and the Bcl-2 family of proteins. In preclinical models, hexarelin has been observed to exert anti-apoptotic effects by altering the expression of key regulatory molecules within these pathways.
Research has shown that hexarelin can downregulate the expression of pro-apoptotic genes. nih.gov Specifically, it has been found to reduce the levels of Caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Furthermore, hexarelin has been shown to decrease the expression of Bax and Bad, which are pro-apoptotic members of the Bcl-2 family. nih.gov In contrast, it upregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards survival. nih.gov
In a study involving a human neuroblastoma cell line, hexarelin treatment was found to significantly reduce the activation of caspase-3 and caspase-7, further confirming its anti-apoptotic properties. behemothlabz.com The modulation of the Bax/Bcl-2 ratio is a critical determinant of cell fate, and hexarelin has been shown to decrease this ratio, indicating a protective effect against apoptosis. nih.gov This modulation of caspase and Bcl-2 family proteins suggests a potential mechanism by which hexarelin protects cells from programmed cell death in various preclinical models of cellular stress and injury. nih.govresearchgate.net
| Apoptotic Marker | Effect of Hexarelin Acetate | Reference |
|---|---|---|
| Caspase-3 | Downregulation/Reduced Activation | nih.govbehemothlabz.com |
| Caspase-7 | Reduced Activation | behemothlabz.com |
| Bax | Downregulation | nih.gov |
| Bad | Downregulation | nih.gov |
| Bcl-2 | Upregulation | nih.gov |
| Bax/Bcl-2 Ratio | Decrease | nih.gov |
Investigation of Neurotrophic and Neurogenic Potentials
Preclinical studies have illuminated the neurotrophic and neurogenic potential of hexarelin acetate, suggesting its role in promoting neuronal health and regeneration. Research has demonstrated that hexarelin can exert neuroprotective effects in various models of neuronal injury. nanotechproject.org
One of the key findings is the ability of hexarelin to stimulate neurogenesis. In a mouse model, hexarelin was shown to significantly increase the number of proliferating cells in the granule cell layer of the hippocampus, a critical region for learning and memory. nih.gov This suggests a potential for hexarelin to restore the pool of progenitor cells. nih.gov Furthermore, hexarelin has been observed to stimulate the proliferation of adult hippocampal progenitors. nih.gov
In addition to promoting the birth of new neurons, hexarelin also exhibits protective effects on existing neurons. It has been shown to protect against apoptosis and necrosis in neuronal cell lines. nih.gov In a rat model of neonatal hypoxia-ischemia, hexarelin treatment was found to reduce brain damage by 39% and significantly lessen injury in the cerebral cortex, hippocampus, and thalamus. nanotechproject.org These neuroprotective actions are associated with a reduction in caspase-3 activity and an increased phosphorylation of Akt and glycogen synthase kinase-3beta, key molecules in cell survival pathways. nanotechproject.org The potential of hexarelin and similar growth hormone secretagogues as antioxidants and neuroprotective agents is an active area of investigation, particularly for neurodegenerative conditions. behemothlabz.com
Influence on Sleep Architecture and Associated Neuroendocrine Secretions
Hexarelin acetate has been found to exert a notable influence on sleep architecture and the secretion of several neuroendocrine hormones. Studies in healthy volunteers have shown that the administration of hexarelin can lead to a significant decrease in slow-wave sleep, specifically stage 4 sleep, particularly during the first half of the night. nih.gov This is accompanied by a reduction in EEG delta power throughout the night. nih.gov
Concurrently with its effects on sleep, hexarelin stimulates the secretion of a number of hormones. It is a potent secretagogue of growth hormone (GH), and its administration leads to a significant increase in nocturnal GH concentrations. nih.gov Beyond its effects on the somatotropic axis, hexarelin also influences the hypothalamic-pituitary-adrenal (HPA) axis and prolactin (PRL) secretion.
Repetitive administration of hexarelin during the night has been shown to significantly increase the concentrations of adrenocorticotropic hormone (ACTH) and cortisol during the first half of the night. nih.gov Similarly, prolactin levels are also significantly elevated throughout the night following hexarelin administration. nih.gov The effects of hexarelin on GH, PRL, and cortisol release have been demonstrated to be dose-dependent. nih.gov
| Parameter | Effect of Hexarelin Acetate | Reference |
|---|---|---|
| Slow-Wave Sleep (Stage 4) | Decrease | nih.gov |
| EEG Delta Power | Decrease | nih.gov |
| Growth Hormone (GH) | Increase | nih.gov |
| Adrenocorticotropic Hormone (ACTH) | Increase | nih.gov |
| Cortisol | Increase | nih.gov |
| Prolactin (PRL) | Increase | nih.gov |
Musculoskeletal and Metabolic System Research
Muscle Tissue Preservation and Regeneration
Hexarelin acetate has been investigated for its potential role in the preservation and regeneration of muscle tissue, particularly in conditions associated with muscle wasting, such as cachexia. Preclinical studies suggest that hexarelin may offer protective effects on skeletal muscle.
In models of chemotherapy-induced cachexia, hexarelin has demonstrated the ability to counteract muscle wasting. medicalantiaging.com Research has explored its impact on muscle wasting, indicating a potential therapeutic versatility for this compound. medicalantiaging.com The anabolic effects of hexarelin on skeletal muscles are thought to be partially mediated through its ability to stimulate the release of growth hormone. nih.gov This increase in circulating GH can lead to a rise in Insulin-Like Growth Factor-1 (IGF-1) from the liver, which is a primary mediator of muscle growth in response to GH stimulation. particlepeptides.com The effects of hexarelin on muscle include the potential for increased strength, the growth of new muscle fibers, and an increase in the size of existing muscle fibers. particlepeptides.com
Safeguarding of Skeletal Muscle Function
Beyond its effects on muscle mass, hexarelin acetate has been studied for its capacity to safeguard skeletal muscle function. In a rat model of cisplatin-induced cachexia, where muscle function is compromised, hexarelin has shown promise. nih.gov
Interestingly, while some growth hormone secretagogues have been shown to improve lean body mass in cachectic patients, a significant improvement in muscle function, such as handgrip strength, has not always been observed. nih.gov However, in preclinical studies, both hexarelin and a related compound, JMV2894, have been shown to partially prevent the reduction in muscle force induced by cisplatin administration in rats. nih.gov The preservation of muscle function is thought to be linked to the prevention of alterations in calcium homeostasis and mitochondrial dysfunction within the muscle cells. nih.gov
Protection Against Mitochondrial Damage in Muscle Cells
A key aspect of hexarelin acetate's protective effects on skeletal muscle appears to be its ability to mitigate mitochondrial damage. In a rat model of cisplatin-induced cachexia, which is associated with significant mitochondrial dysfunction, hexarelin has been shown to antagonize these detrimental effects. nih.govnih.gov
Cisplatin treatment has been found to cause a decrease in mitochondrial biogenesis, mitochondrial mass, and alterations in mitochondrial dynamics, along with enhanced production of reactive oxygen species (ROS). nih.govnih.gov Hexarelin administration has been shown to counteract these chemotherapy-induced impairments. nih.govnih.gov Specifically, hexarelin helps to restore parameters related to mitochondrial biogenesis and mass. nih.gov This protective effect on mitochondria is considered a key mechanism underlying the beneficial effects of hexarelin on skeletal muscle, suggesting that targeting mitochondrial dysfunction could be a promising strategy for limiting muscle wasting. nih.govnih.gov Hexarelin and other growth hormone secretagogues have been shown to exert cytoprotective effects at the mitochondrial level in skeletal muscle. nih.gov
| Parameter | Effect of Hexarelin Acetate | Reference |
|---|---|---|
| Muscle Force Reduction | Partial Prevention | nih.gov |
| Mitochondrial Biogenesis | Restoration | nih.gov |
| Mitochondrial Mass | Restoration | nih.gov |
| Reactive Oxygen Species (ROS) Production | Reduction | nih.gov |
Enhancement of Lean Body Mass Recovery
Preclinical research indicates that Hexarelin Acetate can correct abnormalities in body composition by increasing lean mass. nih.govnih.gov In a 12-day study involving non-obese, insulin-resistant male MKR mice, treatment with Hexarelin resulted in a significant 3.3% increase in lean mass compared to vehicle-treated controls. nih.gov This alteration in body composition occurred alongside a decrease in fat mass, suggesting a role for the peptide in promoting a leaner phenotype. nih.govnih.gov This effect on lean body mass is a component of its broader impact on improving body composition. revolutionhealth.org
Modulation of Lipid and Glucose Metabolism
Hexarelin Acetate has been shown in preclinical models to exert beneficial effects on both lipid and glucose metabolism, primarily through pathways involving the CD36 receptor and peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.govuow.edu.au
Studies in non-obese, insulin-resistant mice have demonstrated that Hexarelin treatment can significantly improve glucose and insulin (B600854) tolerance. nih.govnih.gov After eight days of treatment, a glucose tolerance test (GTT) showed improved glucose excursions and a reduction in the area under the curve (AUC) for glucose. nih.govresearchgate.net Furthermore, an insulin tolerance test (ITT) performed on day 11 revealed a significant reduction in glucose levels in response to insulin injection. nih.govresearchgate.net In streptozotocin-induced diabetic rats, Hexarelin treatment also partially restored the impaired glucose response. mdpi.com The mechanisms for these improvements may be linked to enhanced lipid metabolism, activation of PPAR-γ, and potentially increased insulin sensitivity. nih.govuow.edu.aumdpi.com
| Metabolic Parameter | Model | Treatment Duration | Observed Effect | Significance |
|---|---|---|---|---|
| Glucose Tolerance (GTT) | MKR Mice | 8 Days | Improved glucose excursions; Reduced AUC | P = 0.0423 nih.govresearchgate.net |
| Insulin Tolerance (ITT) | MKR Mice | 11 Days | Significant reduction of glucose levels | P = 0.0105 nih.govresearchgate.net |
| Glucose Response | STZ-Diabetic Rats | Not Specified | Partially restored impaired response | mdpi.com |
Hexarelin has demonstrated the ability to regulate lipid profiles in preclinical settings. nih.gov In insulin-resistant MKR mice, which exhibit hyperlipidemia and fatty liver, a 12-day course of Hexarelin treatment led to a significant 28% reduction in plasma triglycerides and a 32% reduction in liver triglycerides. nih.gov These effects are thought to be mediated through the modulation of genes related to fatty acid uptake and oxidation. nih.gov
| Lipid Parameter | Model | Treatment Duration | Percent Reduction | Significance |
|---|---|---|---|---|
| Plasma Triglycerides | MKR Mice | 12 Days | 28% | P = 0.0147 nih.gov |
| Liver Triglycerides | MKR Mice | 12 Days | 32% | P = 0.0112 nih.gov |
Hexarelin treatment has been associated with a correction of abnormal body composition, including a notable decrease in fat mass. nih.govnih.gov In the MKR mouse model, a 12-day treatment resulted in a 13% decrease in body fat. nih.gov Histological analysis of white adipose tissue from these mice showed that Hexarelin markedly reduced the average size of adipocytes by 11% compared to untreated controls. nih.gov This suggests a potential pro-differentiation effect on adipocytes, which could be linked to the activation of PPAR-γ. nih.govresearchgate.net The mechanism is believed to involve the CD36 receptor, which facilitates the entry of fatty acids into adipocytes. nih.gov
Food Intake Regulation and Orexigenic Properties
Hexarelin, similar to the endogenous hormone ghrelin, exhibits orexigenic (appetite-stimulating) properties. researchgate.nete-dmj.org This effect is mediated through its interaction with the growth hormone secretagogue receptor (GHSR-1a). mdpi.comnih.gov
The appetite-stimulating effects of Hexarelin are primarily driven by its action on the hypothalamus, a key brain region for regulating energy homeostasis. e-dmj.orgnih.gov By binding to the GHSR-1a, Hexarelin mimics the action of ghrelin, the body's natural "hunger hormone". e-dmj.orgnih.gov This interaction in the hypothalamus, particularly within the arcuate nucleus, triggers a cascade of neural signals that promote food intake. e-dmj.org The arcuate nucleus contains two main populations of neurons involved in appetite: one that expresses orexigenic neuropeptides (like Neuropeptide Y) and another that expresses anorexigenic neuropeptides (like pro-opiomelanocortin). e-dmj.org Ghrelin and its mimetics like Hexarelin are understood to activate the orexigenic neurons, thereby stimulating the sensation of hunger. nih.gov Despite significantly increasing food intake in preclinical models, chronic Hexarelin treatment did not lead to changes in total body weight in some studies. researchgate.netnih.gov
Interaction with Neuropeptide Y (NPY) System
As a synthetic agonist of the ghrelin receptor (growth hormone secretagogue receptor-1a or GHS-R1a), Hexarelin Acetate's effects on appetite are understood to be mediated through pathways similar to those of endogenous ghrelin. The orexigenic (appetite-stimulating) effect of ghrelin is mediated by the activation of Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) neurons located in the arcuate nucleus of the hypothalamus. nih.gov Ghrelin's binding to GHS-R1a on these neurons triggers the release of NPY and AgRP, which are potent stimulators of food intake. nih.gov This signaling cascade is a central mechanism for regulating hunger. Therefore, Hexarelin's interaction with the NPY system is a key component of its physiological function related to appetite and energy balance.
Conflicting Findings on Appetite Stimulation
Research has demonstrated that Hexarelin possesses a potent and long-lasting orexigenic (appetite-stimulating) effect. In preclinical studies involving both young (3-month-old) and old (24-month-old) rats, daily administration of Hexarelin was found to maintain a persistent and significant stimulation of food intake over an 8-week treatment period. nih.gov A dose-response study identified that a dose of 80 μg/kg reproducibly achieved the maximal stimulation of food consumption in both age groups. nih.gov
Effects of Long-Term Hexarelin Administration on Feeding Behavior in Rats nih.gov
| Parameter | Observation in Young Rats (3-month-old) | Observation in Old Rats (24-month-old) |
|---|---|---|
| Food Intake | Persistently and significantly stimulated | Persistently and significantly stimulated |
| Body Weight Gain | No significant effect | No significant effect |
| Duration of Orexigenic Action | Maintained throughout the 8-week treatment period |
Bone Remodeling and Metabolism
Preclinical studies suggest that Hexarelin Acetate can influence bone remodeling, the physiological process of bone resorption (breakdown) and formation. This effect appears to be influenced by the endocrine environment, particularly the presence of sex hormones. In a study using mature male rats, Hexarelin demonstrated a protective effect against bone loss induced by gonadectomy (an osteopenic model). nih.gov The compound was found to counteract the decrease in bone mineral density (BMD) in the femoral metaphysis and lumbar vertebrae caused by androgen deficiency. nih.gov
Conversely, research in middle-aged female rats indicated different outcomes depending on the estrogen milieu. nih.gov In intact female rats, chronic Hexarelin treatment increased bone mineral content (BMC) at the lumbar vertebrae. nih.gov However, in ovariectomized (OVX) rats, a model for postmenopausal bone loss, Hexarelin did not prevent the OVX-induced vertebral bone loss, nor did it alter the increase in bone turnover markers. nih.gov Interestingly, in these OVX rats, Hexarelin did lead to a significant increase in BMC at the femoral mid-diaphyses, suggesting a site-specific effect modulated by estrogen levels. nih.gov
Effects on Markers of Bone Resorption
Hexarelin Acetate has been shown to directly impact biochemical markers of bone resorption, which are primarily degradation products of type 1 collagen. medscape.com In a study on intact mature male rats, a 30-day treatment with Hexarelin significantly decreased the urinary excretion of lysylpyridinoline (LP) and hydroxylysylpyridinoline (HP), which are established markers of bone resorption. nih.gov
In gonadectomized (GDX) male rats, which exhibit increased bone turnover, Hexarelin completely prevented the significant rise in urinary LP and HP excretion that is typically caused by androgen deficiency. nih.gov This finding indicates a potent anti-resorptive action. In contrast, a study in ovariectomized (OVX) female rats found that Hexarelin did not modify the OVX-induced increase in urinary deoxypyridinoline (Dpd), another marker of bone resorption. nih.gov This discrepancy suggests that Hexarelin's ability to inhibit bone resorption may be dependent on the hormonal status of the subject.
Effect of Hexarelin on Bone Resorption Markers in Male Rats nih.gov
| Group | Bone Resorption Marker | Effect of Hexarelin Acetate |
|---|---|---|
| Intact Male Rats | Lysylpyridinoline (LP) | -36.3% (P<0.05) at day 7 |
| Hydroxylysylpyridinoline (HP) | -22.8% (P<0.05) at day 7 | |
| Gonadectomized (GDX) Male Rats | Lysylpyridinoline (LP) | Completely prevented the significant increase (+143.8% in controls) |
| Hydroxylysylpyridinoline (HP) | Completely prevented the significant increase (+119.4% in controls) |
Pulmonary System Research
Modulation of Acute Lung Injury and Inflammatory Responses
Hexarelin Acetate has been investigated for its therapeutic potential in acute lung injury. In a murine model of Acute Respiratory Distress Syndrome (ARDS) induced by hydrochloric acid instillation, Hexarelin demonstrated significant protective effects. nih.govnih.govaboutscience.eu Treatment with Hexarelin led to a significant improvement in respiratory system compliance 24 hours after the initial lung injury. nih.govscienceopen.com
The compound was also found to modulate the acute inflammatory response characteristic of ARDS. nih.govnih.govaboutscience.eu Specifically, Hexarelin administration resulted in a reduction in the total number of immune cells in bronchoalveolar lavage (BAL) fluid. nih.govnih.govaboutscience.eu This was accompanied by a lower recruitment of neutrophils to the lungs compared to the vehicle-treated group. nih.govnih.govaboutscience.eu These findings suggest that Hexarelin can inhibit the early phase of the inflammatory cascade in this experimental model of ARDS. nih.govnih.gov
Attenuation of Lung Fibrosis Development
Beyond its effects on acute inflammation, Hexarelin has shown the ability to attenuate the development of subsequent lung fibrosis, a serious complication of ARDS. nih.govscienceopen.com In the same acid-induced lung injury model, mice that were observed for 14 days post-injury and treated with Hexarelin presented with significantly less pulmonary collagen deposition compared to control animals. nih.govnih.govaboutscience.eu
The reduction in fibrosis was quantified by measuring OH-proline levels, a key component and measure of collagen, which were significantly lower in the lungs of Hexarelin-treated mice. researchgate.net Histological analysis confirmed these biochemical findings, showing that the fibrotic areas in the lung tissue of treated mice were reduced. researchgate.net This anti-fibrotic effect suggests that by blunting the initial inflammatory injury, Hexarelin can mitigate the long-term structural remodeling of the lung that leads to fibrosis. nih.govnih.gov
Summary of Hexarelin's Effects in a Murine Model of Acute Lung Injury nih.govnih.govaboutscience.euresearchgate.net
| Parameter | Time Point | Effect of Hexarelin Treatment |
|---|---|---|
| Lung Compliance | 24 Hours | Significant improvement |
| Total Immune Cells in BAL | 24 Hours | Significant reduction |
| Neutrophil Recruitment in BAL | 24 Hours | Lowered recruitment |
| Pulmonary Collagen Deposition (Fibrosis) | 14 Days | Significantly less deposition |
| OH-Proline Content (Collagen Marker) | 14 Days | Significantly reduced |
Potential Interactions with the Angiotensin-Converting Enzyme (ACE) System
Preclinical research suggests that Hexarelin acetate may exert some of its physiological effects through interaction with the angiotensin-converting enzyme (ACE) system. nih.gov The ACE system is a critical regulator of cardiovascular and fibrotic processes, primarily through the production of angiotensin II, a potent vasoconstrictor and pro-fibrotic molecule.
Studies have indicated that Hexarelin and other synthetic growth hormone secretagogues (GHS) can inhibit the activity of ACE. nih.gov This inhibition is thought to contribute to the cardioprotective effects observed with Hexarelin administration in preclinical models. nih.gov By modulating ACE activity, Hexarelin may reduce the synthesis of angiotensin II, which in turn can lead to a decrease in pathological processes such as fibrosis. nih.gov
Evidence for this interaction has been observed in various tissues. For instance, in experimental models of myocardial infarction, Hexarelin has been shown to reduce cardiac fibrosis. nih.gov Similarly, in a murine model of HCl-induced acute respiratory distress syndrome (ARDS), Hexarelin treatment was associated with a reduction in pulmonary collagen deposition, suggesting an anti-fibrotic effect in the lungs as well. nih.gov These anti-inflammatory and antifibrotic effects are consistent with the potential for Hexarelin to interfere with the renin-angiotensin-aldosterone system (RAAS). nih.gov
Furthermore, in vitro studies have demonstrated that Hexarelin can protect cardiomyocytes from apoptosis induced by angiotensin II. nih.gov This suggests a direct cellular-level interaction where Hexarelin counteracts the detrimental effects of angiotensin II on heart muscle cells.
The potential of Hexarelin to modulate the ACE system and mitigate angiotensin II-mediated pathology is a significant area of preclinical investigation. These findings highlight a mechanism of action for Hexarelin that extends beyond its growth hormone-releasing properties and positions it as a potential modulator of cardiovascular and fibrotic diseases. nih.govnih.gov
Structure Activity Relationships of Hexarelin Acetate and Its Analogs
Comparative Analysis with Other Growth Hormone Releasing Peptides
Hexarelin (B1671829) belongs to a family of synthetic peptides known as Growth Hormone Releasing Peptides (GHRPs). nih.gov Its activity and functional profile are best understood through comparison with the endogenous ligand for the GHS receptor, ghrelin, and with other well-known synthetic analogs like GHRP-6 and GHRP-2.
Hexarelin and ghrelin both act as agonists for the growth hormone secretagogue receptor type 1a (GHS-R1a), which is predominantly found in the hypothalamus and pituitary gland. mdpi.com Despite binding to the same primary receptor to stimulate GH release, they exhibit notable differences.
Potency : Both ghrelin and Hexarelin are potent GH secretagogues. Studies in humans have shown that ghrelin exerts a very strong stimulatory effect on GH secretion, with some research indicating it releases more GH than Hexarelin at the same dose. researchgate.net Conversely, other findings suggest Hexarelin is one of the most potent peptidyl GHSs available. sci-hub.stnih.gov This indicates that while both are highly potent, their relative efficacy can vary. Ghrelin, as the natural ligand, is a powerful benchmark for the activity of synthetic GHSs like Hexarelin. researchgate.net
Stability : A key advantage of Hexarelin over the natural peptide ghrelin is its enhanced chemical stability. mdpi.commedisearch.io Ghrelin is a 28-amino acid peptide with an n-octanoyl modification on its third serine residue, which is crucial for its biological activity but can be a point of metabolic instability. researchgate.net Hexarelin, a smaller and structurally distinct peptide, is designed for greater resistance to degradation, contributing to a longer half-life of approximately 70 minutes. particlepeptides.com
Functional Differences : The most significant functional divergence lies in their extra-endocrine effects. While both stimulate the release of prolactin, ACTH, and cortisol, ghrelin typically elicits a stronger response in this regard. researchgate.net A primary distinction is their effect on appetite; ghrelin is a well-known orexigenic hormone that potently stimulates hunger and food intake, whereas Hexarelin has a minimal impact on appetite. particlepeptides.comtryeden.com This is attributed to Hexarelin's inability to drastically increase ghrelin levels, which are responsible for hunger signaling. particlepeptides.com Furthermore, Hexarelin exhibits distinct cardiovascular effects not as prominently associated with ghrelin. It binds to a secondary receptor, CD36, which is found in cardiac tissue, mediating cardioprotective effects. mdpi.comtryeden.comlotilabs.com
Hexarelin is a direct analog of GHRP-6 and shares a close relationship with GHRP-2, another member of the GHRP family. nih.govnih.gov
Structural Distinctions : Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is structurally very similar to GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2). lotilabs.comcorepeptides.com The critical difference is the methylation of the tryptophan residue at the second position in Hexarelin (D-2-methyl-Trp). particlepeptides.comnih.gov This seemingly minor modification is responsible for Hexarelin's increased stability and potency compared to GHRP-6. particlepeptides.com GHRP-2 (D-Ala-D-βNal-Ala-Trp-D-Phe-Lys-NH2) has a more distinct amino acid sequence compared to Hexarelin and GHRP-6. nih.gov
Functional Distinctions : The 2-methyl-Trp modification makes Hexarelin more stable and potent than GHRP-6. particlepeptides.com Functionally, the most pronounced difference between Hexarelin and GHRP-6 is their effect on appetite. GHRP-6 is known to cause a significant increase in hunger, similar to ghrelin, an effect that is absent with Hexarelin administration. particlepeptides.com Hexarelin also possesses a longer half-life than GHRP-6. lotilabs.com When compared with GHRP-2, studies have shown that Hexarelin and GHRP-2 have a similarly potent GH-releasing activity. nih.gov Both peptides also exhibit a slight stimulatory effect on prolactin, ACTH, and cortisol levels, with their activity on these hormones being comparable. nih.gov
Table 1: Comparative Analysis of Growth Hormone Releasing Peptides
| Compound | Sequence/Structure | Relative GH-Releasing Potency | Effect on Appetite | Primary Receptor(s) | Key Distinctions |
|---|---|---|---|---|---|
| Hexarelin Acetate (B1210297) | His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 | Very High | Minimal to None particlepeptides.com | GHS-R1a, CD36 tryeden.com | High stability; cardioprotective effects via CD36. particlepeptides.comtryeden.com |
| Ghrelin | 28-amino acid peptide (with n-octanoyl modification) | Very High (Endogenous Ligand) researchgate.net | Strongly Stimulates particlepeptides.com | GHS-R1a | Natural hormone; potent appetite stimulant. |
| GHRP-6 | His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | High | Strongly Stimulates particlepeptides.com | GHS-R1a | Parent compound to Hexarelin; causes significant hunger. particlepeptides.com |
| GHRP-2 | D-Ala-D-βNal-Ala-Trp-D-Phe-Lys-NH2 | Very High | Moderate Stimulation | GHS-R1a | Potency similar to Hexarelin for GH release. nih.gov |
Research into Hexarelin analogs has revealed a fascinating dissociation between the peptide's ability to stimulate GH release and its effect on food intake. This suggests that the downstream signaling pathways for these two effects can be selectively activated. Studies have identified specific analogs where these functions are separated, highlighting the potential to design molecules with more targeted effects. nih.govnih.gov
For example, certain structural modifications to the Hexarelin backbone have yielded compounds that are active on either GH release or eating behavior, but not both. nih.gov Research has shown that the analog EP 40737 selectively stimulates GH release with no effect on food intake, while another analog, EP 40904 , selectively stimulates feeding. nih.gov These findings strongly indicate that the orexigenic (appetite-stimulating) properties of these peptides are largely independent of their effects on GH secretion. nih.gov This dissociation implies the existence of different receptor subtypes or signaling cascades that mediate these distinct biological outcomes. nih.gov
Table 2: Dissociation of Effects in Hexarelin Analogs
| Compound/Analog | Effect on GH Release | Effect on Food Intake (Orexigenic Effect) |
|---|---|---|
| Hexarelin | Strong Stimulation | Minimal/None |
| EP 40737 | Stimulation | No Effect nih.gov |
| EP 40904 | No Effect | Stimulation nih.gov |
| EP 50885 | Stimulation | Stimulation nih.gov |
Impact of Specific Chemical Modifications on Biological Activity
The biological activity of Hexarelin is highly sensitive to chemical modifications. The introduction of specific functional groups or changes in the amino acid sequence can dramatically alter its physical properties and biological functions. mdpi.com
The most significant modification in Hexarelin's structure compared to its predecessor, GHRP-6, is the methylation of the D-Tryptophan residue to D-2-methyl-Tryptophan. nih.gov This change is credited with providing greater chemical stability and a more potent GH-releasing effect. particlepeptides.com This modification likely enhances the peptide's resistance to enzymatic degradation and may improve its binding affinity or activation of the GHS-R1a receptor.
Another general, yet critical, modification in the GHRP family, including Hexarelin, is the incorporation of unnatural D-amino acids instead of their naturally occurring L-isomers. particlepeptides.comlotilabs.com This stereochemical inversion makes the peptide less susceptible to proteolysis by endogenous peptidases, which are typically specific for L-amino acid peptide bonds. This results in a significantly longer plasma half-life compared to peptides composed solely of L-amino acids. particlepeptides.com Even minor structural changes in analogs can lead to major shifts in their pharmacological profile, underscoring the delicate relationship between structure and function. nih.gov
Design Principles for Receptor Specificity and Selectivity
The design of peptide analogs with high receptor specificity and selectivity is a central goal in drug development to maximize therapeutic effects while minimizing off-target actions. nih.gov The case of Hexarelin and its analogs provides insight into these design principles.
Targeting Receptor Subtypes : The dissociation of GH-releasing and orexigenic effects in Hexarelin analogs suggests the existence of multiple GHS receptor subtypes or different active conformations of the same receptor. nih.gov A key design principle is to modify the peptide ligand to preferentially bind to and activate the receptor or pathway responsible for the desired effect. For instance, the structural features of EP 40737 could be used as a template to design pure GH secretagogues without appetite-stimulating effects.
Modulating Receptor Interaction : Hexarelin's ability to interact with both the GHS-R1a and the CD36 receptor demonstrates that a single peptide can have multiple targets. tryeden.com Designing for selectivity would involve altering the peptide's structure to enhance its affinity for one receptor over the other. This could be achieved by modifying key amino acid residues that form specific contacts within the binding pocket of the target receptor, thereby creating a more selective ligand.
Conformational Constraint : Introducing conformational rigidity into a flexible peptide through methods like cyclization or incorporating specific amino acids (e.g., Aib) can lock the peptide into a bioactive conformation that is more selective for a particular receptor. mdpi.com This can improve binding affinity and specificity.
Computational Modeling and SAR : Modern design principles heavily rely on computational modeling and quantitative structure-activity relationship (QSAR) studies. mdpi.com By modeling the interaction between a ligand like Hexarelin and its receptor, researchers can predict how specific chemical modifications will affect binding and activity. This rational design approach accelerates the development of more selective and potent analogs. The ultimate goal is to tailor the ligand's properties to achieve a predictable and specific functional outcome. nih.gov
Advanced Research Methodologies and Experimental Approaches
In Vitro Experimental Systems
In vitro models provide a controlled environment to dissect the direct cellular and molecular mechanisms of hexarelin (B1671829) acetate (B1210297).
Primary cell cultures, derived directly from animal tissues, offer a physiologically relevant system to study the effects of hexarelin on specific cell types.
Neonatal Rat Cardiomyocytes: Research has demonstrated that hexarelin can protect these cells from apoptosis. In one study, treatment with hexarelin significantly mitigated angiotensin II-induced apoptosis and DNA fragmentation, thereby enhancing myocyte viability nih.gov.
Rat Cardiac Fibroblasts: The impact of hexarelin on cardiac fibroblasts, which play a crucial role in cardiac remodeling, has been explored. Studies using cultured cardiac fibroblasts from 8-day-old rats have shown that hexarelin inhibits proliferation and collagen synthesis induced by angiotensin II. nih.gov Specifically, a 24-hour incubation with hexarelin was found to reduce the upregulation of transforming growth factor-β (TGF-β) mRNA expression and the release of active TGF-β1 from these cells. nih.gov
The following table summarizes key findings of hexarelin's effects on primary rat cardiac fibroblasts stimulated with Angiotensin II (ANG II).
| Parameter Measured | Stimulus | Effect of Hexarelin (10⁻⁷ mol/l) | Reference |
| Proliferation | ANG II | Inhibition | nih.gov |
| Collagen Synthesis | ANG II | Inhibition | nih.gov |
| DNA Synthesis | ANG II | Inhibition | nih.gov |
| TGF-β mRNA Expression | ANG II | Reduction in upregulation | nih.gov |
| Active TGF-β1 Release | ANG II | Reduction | nih.gov |
Established cell lines, which are immortalized and can be cultured indefinitely, provide a consistent and reproducible model for studying cellular responses to hexarelin.
H9c2 Cells: This rat myocardial cell line has been instrumental in demonstrating the cardioprotective effects of hexarelin. Studies have shown that hexarelin promotes the survival of H9c2 cardiomyocytes subjected to doxorubicin-induced cell death and inhibits apoptosis as measured by DNA fragmentation nih.gov. Furthermore, in H9c2 cells induced into a hypertrophic state by angiotensin-II, hexarelin treatment suppressed hypertrophy, oxidative stress, and apoptosis, while enhancing autophagy nih.gov. This anti-hypertrophic effect was associated with the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway nih.gov.
Neuro-2A Cells: This mouse neuroblastoma cell line has been used to investigate the neuroprotective properties of hexarelin. Research has shown that hexarelin can protect Neuro-2A cells from hydrogen peroxide (H₂O₂)-induced toxicity. The protective mechanism involves the modulation of the MAPK and PI3K/Akt signaling pathways mdpi.comnih.gov. Treatment with hexarelin was found to decrease the levels of phosphorylated p38 and increase phosphorylated Akt in cells exposed to oxidative stress mdpi.com.
SH-SY5Y Cells: In this human neuroblastoma cell line, hexarelin has been shown to offer protection against oxidative stress. Studies using SH-SY5Y cells expressing the SOD1-G93A mutated protein, a model relevant to amyotrophic lateral sclerosis (ALS), demonstrated that hexarelin protected the cells from H₂O₂-induced cytotoxicity springernature.com. This protective effect is linked to the activation of molecules that regulate apoptosis and promote cell survival springernature.com.
The table below outlines the observed effects of hexarelin in different cell line models.
| Cell Line | Model System | Key Findings with Hexarelin Treatment | Reference |
| H9c2 | Doxorubicin-induced cell death | Promoted cell survival, inhibited apoptosis. | nih.gov |
| H9c2 | Angiotensin-II-induced hypertrophy | Suppressed hypertrophy, oxidative stress, and apoptosis; enhanced autophagy via mTOR pathway inhibition. | nih.gov |
| Neuro-2A | H₂O₂-induced oxidative stress | Protected against cytotoxicity; modulated MAPK and PI3K/Akt pathways. | mdpi.comnih.gov |
| SH-SY5Y | H₂O₂-induced oxidative stress in SOD1-G93A expressing cells | Protected against cytotoxicity; activated pro-survival and anti-apoptotic molecules. | springernature.com |
The Langendorff apparatus allows for the study of an isolated, perfused heart, maintaining its physiological function outside of the body. This ex vivo model is crucial for assessing the direct effects of compounds on cardiac function without systemic influences. In studies involving hexarelin, isolated hearts from rats treated with the compound were subjected to events like the "calcium-paradox," which involves a period of calcium-free perfusion followed by reperfusion with calcium-containing medium, leading to myocardial injury. Hexarelin administration to rats for 7 days was shown to protect the isolated hearts from this damage, as evidenced by a significantly lower peak ventricular contraction during calcium repletion and better recovery of left ventricular developed pressure (LVDP) researchgate.net. The release of creatine (B1669601) kinase, a marker of cardiac damage, was also reduced by 40% in the hexarelin-treated group researchgate.net.
In Vivo Animal Models
In vivo models are indispensable for understanding the integrated physiological response to hexarelin acetate in a whole-organism context, allowing for the investigation of its effects on various pathologies.
Myocardial Infarction: In a mouse model of myocardial infarction (MI) induced by ligation of the left descending coronary artery, hexarelin administration for 21 days led to a significant improvement in left ventricular function compared to vehicle-treated mice nih.govnih.gov. This was accompanied by a decrease in left ventricular mass, interstitial collagen, and collagen concentration nih.govnih.gov. The beneficial effects were also associated with a reduction in TGF-β1 expression and myofibroblast differentiation nih.govnih.gov.
Hypertension: The spontaneously hypertensive rat (SHR) model has been used to investigate the effects of hexarelin on cardiac fibrosis associated with hypertension. Long-term treatment with hexarelin was found to significantly reduce cardiac fibrosis in these animals. This anti-fibrotic effect was mediated by the GHS-R receptor, as a selective antagonist abolished the benefits nih.gov.
Diabetes: In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model of Type 1 diabetes, daily hexarelin treatment for two weeks was shown to normalize impaired pulsatile growth hormone (GH) secretion researchgate.net. This was associated with a significant decrease in fasting levels of free fatty acids (FFAs), although it did not recover suppressed insulin-like growth factor 1 (IGF-1) levels researchgate.net.
Hypoxia-Ischemia: In rats with induced growth hormone deficiency, which exacerbates cardiac damage from ischemia, hexarelin administration protected the heart from ischemia-reperfusion injury. It improved post-ischemic left ventricular developed pressure and restored the normal generation of the vasodilator prostacyclin nih.gov.
Cancer Cachexia: A rat model of cisplatin-induced cachexia was used to evaluate hexarelin's effects on skeletal muscle. Cisplatin treatment led to a decrease in mitochondrial biogenesis and mass in the tibialis anterior muscle. Hexarelin was able to antagonize this chemotherapy-induced mitochondrial dysfunction, suggesting a protective role in muscle wasting.
Acute Respiratory Distress Syndrome (ARDS): In a murine model where ARDS was induced by hydrochloric acid instillation into the bronchus, hexarelin treatment resulted in a significant improvement in lung compliance and a reduction in the total number of immune cells in the bronchoalveolar lavage fluid 24 hours after the injury. Furthermore, at day 14, hexarelin-treated mice showed less pulmonary collagen deposition compared to controls, indicating a reduction in lung fibrosis.
The following table summarizes the key outcomes of hexarelin treatment in various rodent pathology models.
| Pathology Model | Animal | Key Findings with Hexarelin Treatment | Reference |
| Myocardial Infarction | Mouse | Improved LV function, decreased LV mass and fibrosis. | nih.govnih.gov |
| Hypertension | Rat (SHR) | Reduced cardiac fibrosis. | nih.gov |
| Diabetes | Rat (STZ-induced) | Normalized pulsatile GH secretion, decreased fasting FFAs. | researchgate.net |
| Hypoxia-Ischemia | Rat | Improved post-ischemic LV function, restored prostacyclin generation. | nih.gov |
| Cancer Cachexia | Rat (Cisplatin-induced) | Antagonized mitochondrial dysfunction in skeletal muscle. | |
| Acute Respiratory Distress Syndrome | Mouse | Improved lung compliance, reduced inflammation and fibrosis. |
Genetically modified animals provide powerful tools to investigate the specific receptors and pathways through which hexarelin exerts its effects.
CD36-null Mice: The in vivo effects of hexarelin on fat metabolism have been shown to be dependent on the CD36 receptor. In studies using CD36-null mice, the metabolic effects of hexarelin were absent, confirming the essential role of this receptor in mediating its action on lipid metabolism nih.gov.
Ghrelin-knockout Mice: The role of the ghrelin system in mediating hexarelin's effects has been studied in ghrelin-knockout mice. One study investigated the effects of hexarelin treatment in male ghrelin knockout mice following myocardial infarction, suggesting that this model is valuable for dissecting the ghrelin-dependent versus ghrelin-independent actions of hexarelin.
Employment of Large Animal Models for Translational Studies
To bridge the gap between preclinical findings and human clinical applications, large animal models are indispensable, particularly in cardiovascular research where compounds like Hexarelin Acetate show potential. The porcine (pig) model is frequently selected due to the remarkable anatomical and physiological similarities between the porcine and human cardiovascular systems. nih.govresearchgate.netnih.gov Pigs share comparable heart-to-body weight ratios, coronary artery distribution, and hemodynamic responses with humans, making them a highly translational preclinical model. nih.govjacc.orgresearchgate.net
In the context of studying a cardioprotective agent such as Hexarelin, a typical translational study would involve a surgically induced myocardial infarction (MI) in a swine model. researchgate.net Techniques such as the occlusion of a major coronary artery, like the left anterior descending (LAD) artery, are used to mimic the ischemic events of a human heart attack. jacc.orgnih.gov Following the induced injury, researchers can evaluate the therapeutic efficacy of Hexarelin Acetate. Key assessment parameters in these large animal models include:
Cardiac Function: Evaluated using clinical imaging techniques like cardiac magnetic resonance (CMR) or echocardiography to measure ejection fraction, ventricular volumes, and scar tissue size. nih.gov
Histopathology: Microscopic examination of heart tissue to assess cardiomyocyte survival, fibrosis, and inflammation in the infarcted and surrounding areas.
Molecular Analysis: Tissue samples can be harvested to perform the molecular and cellular assays detailed in the subsequent sections, confirming in a large animal the mechanisms identified in vitro or in rodent models.
The use of swine models is crucial for validating the potential of compounds like Hexarelin Acetate in a system that more accurately represents human disease, a step often required by regulatory bodies before advancing to clinical trials. researchgate.net
Molecular and Cellular Biological Techniques
Gene expression analysis is a fundamental technique used to understand how Hexarelin Acetate modulates cellular function at the transcriptional level. This is typically achieved by measuring the abundance of specific messenger RNA (mRNA) transcripts. A key method for this is the reverse transcriptase-polymerase chain reaction (RT-PCR), often in its quantitative form (qRT-PCR or Real-Time PCR).
Research has shown that Hexarelin can regulate the expression of its own receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). In one study, competitive RT-PCR was used to quantify GHS-R1a mRNA levels in the hypothalamus and pituitary of rats. The findings demonstrated that treatment with Hexarelin significantly upregulated the expression of GHS-R1a mRNA in specific contexts. nih.govkarger.com For example, a five-day Hexarelin treatment in infant rats caused a significant increase in hypothalamic GHS-R1a mRNA compared to controls. karger.com Similar upregulation of GHS-R mRNA has been observed in cultured cardiomyocytes following administration of Hexarelin. nih.gov
These studies are critical in demonstrating that Hexarelin not only acts on its receptor but can also modify the cell's sensitivity to future stimulation by increasing the transcription of the receptor's gene.
| Tissue | Treatment Group | GHS-R1a mRNA Level (fg/ng total RNA) | Reference |
|---|---|---|---|
| Hypothalamus (Infant Rat) | Control | 5.75 ± 1.7 | karger.com |
| Hypothalamus (Infant Rat) | Hexarelin | 12.9 ± 1.65 | karger.com |
To investigate the effects of Hexarelin Acetate on downstream signaling pathways, researchers analyze changes in protein levels and their activation states, particularly through post-translational modifications like phosphorylation. The Western blot is the primary technique for this type of analysis. bio-rad-antibodies.com This method allows for the detection and quantification of a specific protein in a complex mixture and can utilize phospho-specific antibodies to detect only the activated, phosphorylated form of a signaling protein.
Studies have employed Western blotting to reveal that Hexarelin's mechanism of action involves the activation of key survival signaling pathways. For instance, in a model of neonatal brain injury, Hexarelin treatment was shown to significantly increase the phosphorylation of the proteins Akt and glycogen (B147801) synthase kinase-3β (GSK3β). oup.comresearchgate.net In another study using a human neuroblastoma cell line, Hexarelin was found to reduce the oxidative stress-induced phosphorylation of ERK, p38, and Akt. nih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total protein and its phosphorylated form. Densitometric analysis of the resulting bands allows for quantification of the change in phosphorylation status.
These findings are crucial as they link Hexarelin's receptor activation to specific intracellular signaling cascades known to be involved in cell survival and protection.
| Protein | Cell/Tissue Type | Effect of Hexarelin | Method | Reference |
|---|---|---|---|---|
| Akt (pAkt) | Neonatal Rat Brain | Increased Phosphorylation | Western Blot | oup.comresearchgate.net |
| GSK3β (pGSK3β) | Neonatal Rat Brain | Increased Phosphorylation | Western Blot | oup.comresearchgate.net |
| IGF-IR | Neonatal Rat Brain | Increased Phosphorylation | Western Blot | oup.com |
| ERK (p-ERK) | Human Neuroblastoma Cells (H₂O₂-treated) | Reduced Phosphorylation | Western Blot | nih.gov |
| PPARγ | Macrophages | Increased Phosphorylation | Western Blot | nih.gov |
A significant area of Hexarelin research focuses on its protective effects against cell death (apoptosis). A variety of assays are used to quantify apoptosis and cell viability.
Apoptosis and DNA Fragmentation Analysis: Apoptosis is characterized by specific morphological and biochemical events, including the fragmentation of nuclear DNA. The TUNEL (TdT-mediated dUTP nick-end labeling) assay is used to detect these DNA breaks within cells. Another common method is DNA laddering, where DNA is extracted and run on an agarose (B213101) gel; the characteristic "ladder" pattern indicates internucleosomal DNA cleavage, a hallmark of apoptosis. Studies on cardiomyocytes demonstrated that Hexarelin significantly decreased Angiotensin II-induced apoptosis as measured by both TUNEL and DNA laddering. nih.gov
Caspase Activity Measurement: Apoptosis is executed by a family of proteases called caspases, with Caspase-3 being a key effector. nih.gov Caspase activity assays measure the enzymatic activity of these proteases using a substrate that releases a fluorescent or colorimetric signal upon cleavage. Research has shown that Hexarelin's anti-apoptotic effect is associated with the inhibition of Caspase-3 activity in cardiomyocytes and kidney cells. nih.govresearchgate.net In neuroblastoma cells, Hexarelin reduced the activation of both caspase-3 and caspase-7. nih.gov
MTT Assay for Cell Viability: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability. nih.govnih.gov Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This assay was used to demonstrate that Hexarelin significantly increased the viability of cardiomyocytes that were challenged with the pro-apoptotic factor Angiotensin II. nih.gov
| Cell Type | Inducer of Apoptosis | Effect of Hexarelin | Assay Method | Reference |
|---|---|---|---|---|
| Rat Cardiomyocytes | Angiotensin II | Increased Viability | MTT Assay | nih.gov |
| Rat Cardiomyocytes | Angiotensin II | Decreased Apoptosis | TUNEL, DNA Laddering | nih.gov |
| Rat Cardiomyocytes | Angiotensin II | Inhibited Caspase-3 Activity | Caspase Activity Assay | nih.gov |
| Human Kidney Cells (HK-2) | Hypoxia/Reoxygenation | Inhibited Apoptosis | PI Staining, Western Blot (Caspase-3) | researchgate.net |
| Human Neuroblastoma Cells | H₂O₂ | Reduced Caspase-3 & -7 Activation | Western Blot | nih.gov |
Understanding the interaction between Hexarelin Acetate and its receptor, GHS-R1a, is fundamental to its pharmacology. Advanced radioligand binding assays are the gold standard for characterizing these receptor-ligand interactions. nih.gov
Saturation Binding: This assay is used to determine two key parameters: the receptor density (Bmax), which is the total number of receptors in a given tissue or cell preparation, and the dissociation constant (Kd), which is a measure of the affinity of the radiolabeled ligand for the receptor. The experiment involves incubating cell membranes or tissues with increasing concentrations of a radiolabeled form of a ligand (e.g., [¹²⁵I]-Tyr-Ala-hexarelin) until equilibrium is reached. oup.com The amount of specific binding at each concentration is plotted, and analysis of this curve reveals the Bmax and Kd values.
Competitive Binding: This assay is used to determine the binding affinity (expressed as an inhibition constant, Ki) of an unlabeled compound, such as Hexarelin Acetate. In this setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled "competitor" compound. The competitor compound displaces the radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the Ki. Studies on the GHS-R1a receptor have used these techniques to characterize the binding of various agonists and antagonists. nih.govnih.gov
These assays are essential for confirming that Hexarelin binds specifically and with high affinity to its target receptor, and for screening new compounds that target the same receptor.
Many cellular signaling processes, particularly in excitable cells like cardiomyocytes, are triggered by changes in the concentration of intracellular ions, most notably calcium (Ca²⁺). nih.gov Hexarelin has been shown to modulate intracellular Ca²⁺ handling.
The primary method for measuring these changes involves the use of fluorescent Ca²⁺ indicators, such as Fura-2 or Fluo-4. mdpi.com These are dyes that exhibit a change in their fluorescent properties upon binding to Ca²⁺. Cells are loaded with the acetoxymethyl (AM) ester form of the dye, which allows it to cross the cell membrane. Once inside, cellular enzymes cleave the AM ester, trapping the indicator in the cytoplasm. Using fluorescence microscopy, researchers can then monitor and quantify the rapid changes in intracellular Ca²⁺ concentration (known as Ca²⁺ transients) that occur in response to a stimulus.
Studies have indicated that Hexarelin's positive effects on heart muscle contraction are related to its influence on Ca²⁺. Research on isolated ventricular myocytes showed that Hexarelin increases the L-type Ca²⁺ current (ICa,L), which contributes to an increase in intracellular Ca²⁺ transients and myocyte shortening. researchgate.net Furthermore, in vivo treatment with Hexarelin was found to enable cardiomyocytes to better control intracellular Ca²⁺ gain during pathological conditions like the calcium paradox phenomenon, thereby preventing cell damage. nih.gov
Biochemical and Physiological Assessment Methods
In preclinical research, the multifaceted effects of Hexarelin Acetate are investigated using a variety of sophisticated biochemical and physiological assessment methods. These techniques are crucial for elucidating the compound's mechanisms of action across cardiovascular, metabolic, and endocrine systems.
The evaluation of cardiovascular function is a cornerstone of Hexarelin research, given the compound's significant cardioprotective properties. medicalantiaging.com Key methodologies include the measurement of Left Ventricular Ejection Fraction (LVEF) and Pressure-Volume (PV) loop analysis.
Left Ventricular Ejection Fraction (LVEF): LVEF is a primary indicator of cardiac systolic function, representing the percentage of blood pumped out of the left ventricle with each contraction. In studies involving Hexarelin, LVEF is often measured non-invasively using techniques like echocardiography or via radionuclide angiocardiography. nih.govnih.gov Research has consistently shown that acute administration of Hexarelin can lead to a significant, albeit transient, improvement in LVEF in both healthy subjects and those with cardiac dysfunction. nih.govnih.govresearchgate.net For instance, one study in healthy male volunteers demonstrated that an intravenous administration of Hexarelin increased LVEF from a baseline of 64.0% to 70.7%. nih.gov This effect was observed to begin within 15 minutes, peak at 30 minutes, and last for up to an hour. nih.gov
Pressure-Volume (PV) Loop Analysis: PV loop analysis is a comprehensive method for assessing cardiac mechanics. wellcomeopenresearch.orginsidescientific.com It provides a detailed, beat-by-beat analysis of the relationship between pressure and volume in the left ventricle throughout the cardiac cycle. cvphysiology.com This technique allows for the derivation of multiple hemodynamic parameters, including contractility, stroke work, and ventricular elastance, independent of preload and afterload. insidescientific.com While specific studies detailing PV loop analysis with Hexarelin are not broadly available, this methodology is a gold standard in preclinical cardiovascular research for evaluating the inotropic effects of pharmacological agents. insidescientific.comcvphysiology.com The positive inotropic effects of Hexarelin, such as the observed increase in LVEF, suggest that PV loop analysis would reveal enhancements in ventricular contractility and efficiency. medicalantiaging.comnih.gov
| Parameter | Baseline Value | Value after Hexarelin Administration | Study Population | Citation |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction (LVEF) | 64.0 ± 1.5% | 70.7 ± 3.0% | Normal Human Adults | nih.govnih.gov |
| Cardiac Output | Increased | Patients with Chronic Heart Failure | nih.gov | |
| Stroke Volume | Increased | Rats post-myocardial infarction | researchgate.net |
Hexarelin's influence extends to metabolic regulation, prompting research into its effects on key metabolic markers. These studies often involve animal models of metabolic dysfunction, such as insulin (B600854) resistance.
Insulin and Glucose: The impact of Hexarelin on glucose homeostasis is assessed through glucose tolerance tests (GTT) and insulin tolerance tests (ITT). In non-obese, insulin-resistant mice, Hexarelin treatment has been shown to significantly improve both glucose and insulin intolerance. nih.govnih.govresearchgate.net Studies in streptozotocin-induced diabetic rats also demonstrated that Hexarelin treatment could partially restore impaired glucose response and increase glucose-stimulated insulin secretion. mdpi.com
Lipid Profiles: The measurement of lipid profiles, including plasma triglycerides and cholesterol, is critical for understanding Hexarelin's metabolic effects. Research has shown that Hexarelin can ameliorate dyslipidemia. nih.govnih.gov In insulin-resistant MKR mice, a 12-day treatment with Hexarelin led to a significant decrease in both plasma and liver triglycerides, although total cholesterol levels remained unchanged. nih.gov These beneficial effects on lipid metabolism are thought to be mediated, in part, through the CD36 receptor. nih.govnih.gov
| Metabolic Marker | Effect of Hexarelin Treatment | Preclinical Model | Citation |
|---|---|---|---|
| Glucose Intolerance | Improved | Non-obese insulin-resistant MKR mice | nih.govnih.govresearchgate.net |
| Insulin Intolerance | Improved | Non-obese insulin-resistant MKR mice | nih.govnih.gov |
| Plasma Triglycerides | Decreased | Non-obese insulin-resistant MKR mice | nih.govnih.gov |
| Liver Triglycerides | Decreased | Non-obese insulin-resistant MKR mice | nih.govnih.gov |
| Free Fatty Acids (Fasting) | Decreased | Streptozotocin-induced diabetic rats | mdpi.com |
As a growth hormone secretagogue, Hexarelin's primary and most studied effect is on the endocrine system. Its impact is quantified by measuring circulating levels of various hormones.
Endocrine Hormones: Hexarelin potently stimulates the release of Growth Hormone (GH) from the pituitary gland. deepdyve.com Beyond its effect on GH, Hexarelin also prompts the secretion of other hormones, including prolactin (PRL), Adrenocorticotropic hormone (ACTH), and cortisol. nih.govresearchgate.netnih.gov The response of these hormones to Hexarelin can vary with age. nih.gov For instance, the GH response is most pronounced in pubertal subjects and young adults, while the ACTH response is enhanced in puberty and later in life. nih.gov The PRL-releasing activity, however, appears to be independent of age. nih.gov
Neurotransmitters: The mechanisms controlling Hexarelin's broader endocrine effects are under investigation, with studies exploring the role of neurotransmitters like serotonin (B10506). Research using cyproheptadine, a serotonin antagonist, has shown that serotonin does not appear to mediate Hexarelin's stimulatory effect on PRL, ACTH, and cortisol secretion. nih.gov
| Hormone | Effect of Hexarelin Administration | Context | Citation |
|---|---|---|---|
| Growth Hormone (GH) | Strongly Stimulated | Healthy and GH-deficient subjects | deepdyve.comresearchgate.net |
| Prolactin (PRL) | Stimulated | Effect is not age-dependent | nih.govnih.gov |
| Adrenocorticotropic Hormone (ACTH) | Stimulated | Response varies with age | nih.govnih.gov |
| Cortisol | Stimulated | Effect observed in humans | nih.govnih.govnih.gov |
Histopathological analysis is essential for examining the structural changes in tissues following pharmacological intervention. In Hexarelin research, this methodology is primarily used to assess its effects on cardiac remodeling, particularly cardiac fibrosis and myocardial hypertrophy. researchgate.netfrontiersin.org
Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of collagen in the heart muscle, is a hallmark of many heart diseases. nih.gov Preclinical studies have demonstrated Hexarelin's potent anti-fibrotic effects. nih.govnih.gov In spontaneously hypertensive rats, chronic Hexarelin treatment significantly reduced interstitial and perivascular myocardial collagen deposition. nih.gov Similarly, in a mouse model of myocardial infarction, Hexarelin treatment led to a significant decrease in interstitial collagen. nih.govgriffith.edu.au These assessments are typically performed by staining heart tissue sections with reagents like Picrosirius red and quantifying the collagen area. researchgate.net The mechanism appears to involve both decreased collagen synthesis and increased degradation via regulation of matrix metalloproteinases (MMPs). nih.govnih.gov
Myocardial Hypertrophy: Pathological myocardial hypertrophy, an increase in cardiomyocyte size, is another aspect of adverse cardiac remodeling. frontiersin.org Hexarelin treatment has been shown to attenuate left ventricular hypertrophy in animal models. nih.gov This is assessed morphometrically by measuring cardiomyocyte cross-sectional area in hematoxylin-eosin stained tissue sections and by calculating the heart weight to body weight ratio. researchgate.net
| Histopathological Feature | Effect of Hexarelin Treatment | Preclinical Model | Citation |
|---|---|---|---|
| Cardiac Fibrosis (Collagen Deposition) | Reduced | Spontaneously Hypertensive Rats | nih.gov |
| Interstitial Collagen | Decreased | Mouse model of Myocardial Infarction | nih.govgriffith.edu.au |
| Left Ventricular Hypertrophy | Attenuated | Spontaneously Hypertensive Rats | nih.gov |
| TGF-β1 Expression | Decreased | Mouse model of Myocardial Infarction | nih.gov |
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, plays a role in cardiovascular and neurodegenerative diseases. biorxiv.orgnih.gov Hexarelin has demonstrated antioxidant and protective effects against oxidative damage. biorxiv.org
Malondialdehyde (MDA): Malondialdehyde is a well-established biomarker of oxidative stress, as it is one of the final products of polyunsaturated fatty acid peroxidation. nih.govnih.gov Elevated levels of MDA in tissues or biological fluids are indicative of increased oxidative damage. science.gov In the context of Hexarelin research, its neuroprotective effects have been linked to its ability to counteract oxidative stress. For example, in vitro studies have shown that Hexarelin can protect neuroblastoma cells from damage induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. biorxiv.orgscispace.com While direct measurements of MDA in Hexarelin-treated cardiac models are not extensively detailed in the provided literature, the peptide's ability to reduce apoptosis and modulate stress-activated pathways suggests an underlying mechanism of reducing oxidative stress. biorxiv.orgparkmagazineny.com
Pharmacological Intervention Strategies in Preclinical Research
Hexarelin is employed as a key pharmacological agent in a range of preclinical research models to investigate its therapeutic potential across various pathologies. These intervention strategies are designed to mimic human diseases, allowing for a detailed examination of the compound's efficacy and mechanisms of action.
Models of Myocardial Infarction (MI): In rodent models where MI is induced by ligating a coronary artery, Hexarelin is administered to assess its ability to preserve cardiac function and mitigate adverse remodeling. researchgate.netnih.govgriffith.edu.au Studies show that intervention with Hexarelin post-MI can improve left ventricular function, reduce cardiac fibrosis and inflammation, and favorably influence the autonomic nervous system. nih.govgriffith.edu.au
Models of Hypertensive Heart Disease: Spontaneously hypertensive rats (SHRs) are a common model for studying the effects of high blood pressure on the heart. Pharmacological intervention with Hexarelin in these animals has been shown to reduce cardiac fibrosis, attenuate left ventricular hypertrophy, and lower blood pressure. nih.gov
Models of Metabolic Syndrome and Insulin Resistance: To study its metabolic effects, Hexarelin is administered to genetic or diet-induced models of insulin resistance, such as the non-obese MKR mouse. nih.govnih.gov These interventions have demonstrated Hexarelin's capacity to improve glucose and insulin tolerance and correct dyslipidemia. nih.govnih.govresearchgate.net
Models of Ischemia-Reperfusion Injury: The protective effects of Hexarelin are also studied in models of ischemia-reperfusion, where tissue damage occurs upon the restoration of blood flow after a period of ischemia. In isolated hearts from aged rats, in vivo pretreatment with Hexarelin provided significant protection against post-ischemic ventricular dysfunction. nih.gov
These preclinical intervention strategies are crucial for establishing the scientific basis for Hexarelin's potential application in treating complex conditions like heart failure, metabolic syndrome, and ischemic heart disease. nih.govnih.govresearchgate.net
Application of Specific Receptor Antagonists
The elucidation of Hexarelin's mechanisms of action has been significantly advanced through the application of specific receptor antagonists. These experimental approaches allow researchers to probe the signaling pathways involved in Hexarelin's effects by selectively blocking potential receptors. Studies have investigated antagonists for opioid receptors, the growth hormone secretagogue receptor (GHSR), and other specific binding sites to differentiate its various biological activities.
One area of investigation focused on the potential involvement of opioid receptors, given that growth hormone-releasing peptides (GHRPs) were originally developed from the modification of met-enkephalin's structure. nih.gov In a double-blind, randomized trial involving healthy volunteers, the opiate antagonist naloxone (B1662785) was administered alongside Hexarelin. The results demonstrated that naloxone did not modulate the significant stimulation of growth hormone (GH) by Hexarelin. nih.gov This finding confirms that the activation of opiate receptors is not involved in the primary GH-releasing effect of Hexarelin in humans. nih.gov
Further research has focused on the growth hormone secretagogue receptor (GHSR-1a), the primary receptor for both ghrelin and synthetic secretagogues like Hexarelin. nih.govmedisearch.io The use of selective GHSR antagonists has been shown to inhibit Hexarelin's activity, particularly its effects on cardiac function. nih.gov However, research also indicates the existence of distinct receptor subtypes or alternative binding sites for Hexarelin, especially in non-endocrine tissues. nih.gov Differential binding affinity studies in cardiac tissue revealed that while ghrelin was less potent than Hexarelin in displacing radiolabeled Hexarelin, it did not displace it at all in non-endocrine tissues like the heart. nih.gov This suggested a Hexarelin-specific receptor subtype in the cardiovascular system, later identified as the CD36 receptor. nih.gov The activation of the cardiac CD36 receptor by Hexarelin has been shown to mediate some of its cardioprotective effects. nih.govmedicalantiaging.com
Table 1: Effect of Receptor Antagonists on Hexarelin-Induced Actions
| Antagonist Class | Specific Antagonist | Target Receptor | Effect on Hexarelin-Induced GH Release | Effect on Hexarelin-Induced Cardiovascular Actions | Reference |
|---|---|---|---|---|---|
| Opiate Antagonist | Naloxone | Opioid Receptors | No inhibition observed | Not specified in study | nih.gov |
| GHSR Antagonist | Selective GHSR Antagonists | GHSR-1a | Inhibition | Inhibition observed | nih.gov |
Investigation of Combination Therapies
Research into combination therapies aims to explore potential synergistic or additive effects of Hexarelin when co-administered with other bioactive compounds. These studies are crucial for understanding receptor interactions and for developing potentially more effective therapeutic strategies.
Combination with Growth Hormone-Releasing Hormone (GHRH)
A significant body of research has been dedicated to studying the interaction between Hexarelin and Growth Hormone-Releasing Hormone (GHRH). When administered together, Hexarelin and GHRH exhibit a potent synergistic effect on GH secretion, resulting in a release of GH that is significantly greater than the arithmetic sum of the responses to either peptide given alone. nih.govresearchgate.netbioscientifica.com This synergy suggests that Hexarelin and GHRH act via different, yet complementary, mechanisms on the pituitary somatotrophs. oup.comdeepdyve.com Hexarelin is understood to act on the GHSR-1a receptor, while GHRH acts on its own distinct receptor. researchgate.net
This synergistic property, however, appears to be diminished upon repeated administration. nih.gov Studies have shown that while the initial combined dose produces a robust response, the synergistic effect is lost with subsequent boluses, although significant GH secretion still occurs. nih.gov The interaction is also influenced by the presence of somatostatin (B550006), an inhibitor of GH release. The potent GH-releasing activity of the Hexarelin and GHRH combination persists even in the presence of high somatostatin tone. researchgate.netnih.gov
Table 2: Peak Growth Hormone (GH) Secretion Rates Following Administration of Hexarelin and GHRH
| Treatment Group | Peak GH Secretion Rate (Mean) | Synergistic Effect | Reference |
|---|---|---|---|
| Hexarelin (alone) | Greater than GHRH alone | N/A | nih.gov |
| GHRH-(1-29)-NH2 (alone) | Less than Hexarelin alone | N/A | nih.gov |
Note: Specific numerical values for peak secretion rates vary between studies and are presented here qualitatively based on the source findings.
Combination with Epidermal Growth Factor (EGF)
The potential therapeutic application of Hexarelin's family of peptides has been explored in combination with other growth factors. A notable example is a phase I/II clinical trial investigating a combination therapy of Epidermal Growth Factor (EGF) and Growth Hormone-Releasing Hexapeptide (GHRP-6, a compound closely related to Hexarelin) for patients with acute ischemic stroke. nih.govnih.gov
The rationale for this combination is based on the distinct and overlapping neuroprotective mechanisms of the two molecules. nih.gov Both compounds can cross the blood-brain barrier and their receptors are widely distributed in brain tissue. nih.gov EGF is known to promote neurogenesis, while GHRPs can induce endogenous neuroprotective factors. nih.gov The clinical study aimed to assess the safety and potential functional benefits of this combination therapy. The results indicated that the EGF and GHRP-6 therapy was safe. nih.gov Furthermore, ancillary analysis suggested a functional benefit in patients who received the combination treatment compared to the standard care control group, supporting the basis for further investigation in larger phase III studies. nih.gov
Table 3: Summary of Clinical Trial of EGF and GHRP-6 Combination Therapy in Acute Ischemic Stroke
| Study Phase | Objective | Patient Population | Intervention Groups | Primary Endpoint | Key Finding | Reference |
|---|
Theoretical Implications and Future Research Directions
Expanding the Understanding of Non-Somatotropic Actions of GHS
While initially developed to stimulate the GH/IGF-1 axis, Hexarelin (B1671829) Acetate (B1210297) exhibits a variety of effects independent of this pathway. These non-somatotropic actions are a fertile ground for research and suggest a broader physiological significance for the pathways that GHSs modulate.
Key among these are its cardioprotective effects . Research has demonstrated that hexarelin can offer protection to cardiomyocytes during ischemia/reperfusion injury, a common cause of damage during heart attacks. medisearch.io This protective mechanism is thought to involve the modification of the IL-1 signaling pathway through the activation of cardiac GHSR1a receptors. medisearch.io Furthermore, studies in hypertensive rats have shown that hexarelin can reduce cardiac fibrosis, the harmful thickening and scarring of heart tissue, by decreasing collagen synthesis and increasing its degradation. medisearch.io In human subjects, acute intravenous administration of hexarelin has been shown to increase the left ventricular ejection fraction (LVEF), cardiac output, and cardiac index without significantly altering mean blood pressure or heart rate, suggesting a direct positive inotropic effect. nih.gov
Hexarelin also demonstrates significant neuroprotective potential . It has been shown to inhibit hydrogen peroxide-induced apoptosis in neuronal cell lines, indicating a capacity to protect brain cells from oxidative stress-induced death. medisearch.io This suggests that hexarelin and similar compounds could be explored for their therapeutic potential in neurodegenerative conditions. utahstories.com
In the realm of metabolic regulation , hexarelin has been observed to improve lipid profiles and insulin (B600854) sensitivity. oup.com It can modulate the profile of circulatory lipids, which may contribute to its ability to attenuate atherosclerosis. medisearch.io In animal models of nonobese insulin resistance, hexarelin treatment improved glucose and insulin intolerance and reduced plasma and liver triglycerides. oup.com These beneficial metabolic effects appear to be linked to improved lipid metabolism and enhanced differentiation of white adipose tissue. oup.com
Furthermore, emerging evidence points to the anti-inflammatory and anti-fibrotic properties of hexarelin. In a murine model of acute respiratory distress syndrome (ARDS), hexarelin treatment was found to inhibit the early inflammatory response, which in turn reduced subsequent lung remodeling and the development of fibrosis. nih.gov This was associated with a reduction in the number of immune cells, particularly neutrophils, in the bronchoalveolar lavage fluid and less pulmonary collagen deposition. nih.gov
Elucidating the Complexities of Hexarelin Acetate Receptor-Ligand Interactions
The biological effects of Hexarelin Acetate are mediated through its interaction with specific receptors. While the growth hormone secretagogue receptor 1a (GHSR1a) is its primary and most well-understood target, the discovery of interactions with other receptors has added layers of complexity to its pharmacological profile.
Hexarelin, like its natural analog ghrelin, binds to and activates the GHSR1a , a G protein-coupled receptor found predominantly in the pituitary gland and hypothalamus. medisearch.ioutahstories.com This interaction is responsible for its potent GH-releasing activity. medisearch.io However, GHSR1a is also distributed in peripheral tissues, including the heart and blood vessels, which accounts for some of hexarelin's direct cardiovascular actions. medisearch.io
Significantly, research has identified the scavenger receptor CD36 as a non-GHSR1a receptor for hexarelin, particularly in the cardiovascular system. nih.gov This finding was crucial in explaining the cardioprotective effects of hexarelin that are independent of GH release. The interaction with CD36 is believed to mediate some of hexarelin's effects on cardiac function. nih.gov
The downstream signaling pathways activated by these receptor-ligand interactions are a key area of ongoing research. For instance, the binding of hexarelin to its receptors can lead to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and inflammation. medicalantiaging.com This signaling pathway is a promising explanation for hexarelin's beneficial metabolic effects. medicalantiaging.com
Table 1: Investigated Non-Somatotropic Actions of Hexarelin Acetate
| Action | Observed Effects | Potential Mechanisms |
|---|---|---|
| Cardioprotective | Protection from ischemia/reperfusion injury, reduction of cardiac fibrosis, positive inotropic effects. medisearch.ionih.gov | Modification of IL-1 signaling via GHSR1a, regulation of collagen metabolism, direct interaction with cardiac receptors. medisearch.io |
| Neuroprotective | Inhibition of oxidative stress-induced neuronal apoptosis. medisearch.io | Direct protective effects on neuronal cells. medisearch.io |
| Metabolic Regulation | Improved lipid profiles, enhanced insulin sensitivity, reduction of triglycerides. medisearch.iooup.com | Modulation of circulatory lipids, activation of PPARγ. medisearch.iomedicalantiaging.com |
| Anti-inflammatory & Anti-fibrotic | Inhibition of inflammatory response and fibrotic development in ARDS. nih.gov | Reduction of immune cell infiltration and collagen deposition. nih.gov |
Identification of Novel Therapeutic Avenues Based on Hexarelin Acetate Research
The expanding knowledge of hexarelin's diverse biological activities has opened up new avenues for therapeutic development. Research is now focused on harnessing these properties to create more targeted and effective treatments for a range of conditions.
Development of Next-Generation GHS Analogs with Enhanced Specificity
A significant area of research is the design and synthesis of novel GHS analogs with improved specificity for particular receptor subtypes. oup.comacs.org The goal is to create compounds that can elicit desired therapeutic effects, such as cardioprotection or metabolic regulation, without the potent GH-releasing activity that may be undesirable in certain clinical contexts. By modifying the structure of hexarelin and other GHSs, researchers aim to develop molecules that selectively target receptors like CD36 or specific GHSR1a conformations in peripheral tissues. oup.com This approach could lead to the development of drugs with fewer side effects and more precise therapeutic actions. acs.org
Precision Targeting of Specific Receptors for Therapeutic Outcomes
The discovery that hexarelin interacts with multiple receptors allows for the possibility of precision targeting to achieve specific therapeutic outcomes. For example, GHS analogs could be developed to specifically target cardiac receptors to treat heart failure or ischemic heart disease, without significantly impacting the endocrine system. nih.gov Conversely, analogs that primarily target hypothalamic GHSR1a could be optimized for the treatment of GH deficiencies. wikipedia.org This strategy of receptor-specific targeting holds great promise for personalizing medicine and improving the efficacy and safety of GHS-based therapies. nih.gov
Potential for Hexarelin Acetate as a Multi-Systemic Protective Agent
The diverse protective effects of hexarelin observed in different organ systems suggest its potential as a multi-systemic protective agent. Its demonstrated benefits in the cardiovascular, nervous, and pulmonary systems, as well as its positive metabolic effects, indicate that it could be a valuable therapeutic agent for conditions characterized by systemic damage, such as sepsis or multi-organ failure. oup.comnih.govnih.gov Further research is needed to explore the full extent of its protective capabilities and to determine its efficacy in complex, multi-systemic diseases. medicalantiaging.com
Addressing Adaptive Responses and Desensitization Mechanisms in Chronic Administration
A critical consideration for the therapeutic application of Hexarelin Acetate is the body's adaptive response to chronic administration. Long-term treatment with GHSs can lead to a gradual decrease in their effectiveness, a phenomenon known as desensitization.
Studies in humans have shown that the GH response to hexarelin can become attenuated with long-term administration. nih.gov Research in healthy elderly individuals who received twice-daily subcutaneous injections of hexarelin for 16 weeks showed a significant decrease in the area under the GH curve at weeks 4 and 16 compared to baseline. nih.gov However, this attenuation of the GH response was found to be partial and reversible. nih.gov Four weeks after the cessation of treatment, the GH response to hexarelin had returned to a level not significantly different from the initial baseline. nih.gov
Similarly, a study in short children treated with long-term intranasal hexarelin found a partial suppression of pituitary hGH responsiveness. nih.gov Despite this desensitization, the treatment still resulted in an increased growth velocity, suggesting that the remaining response was still biologically significant. nih.gov
The mechanisms underlying this desensitization are not fully understood but are thought to involve receptor downregulation and/or post-receptor signaling pathway adaptations. utahstories.com Future research will need to focus on elucidating these mechanisms to develop strategies to mitigate desensitization and maintain the therapeutic efficacy of hexarelin and other GHSs during chronic treatment. This could involve intermittent dosing schedules or the co-administration of agents that can preserve receptor sensitivity.
Q & A
Q. How can researchers ensure ethical rigor in studies involving Hexarelin Acetate's metabolic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
